2-Iodophenyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVHZRVLQLTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186520 | |
| Record name | Phenol, 2-iodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32865-61-5 | |
| Record name | Phenol, 2-iodo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32865-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-iodo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032865615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-iodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-iodo-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Iodophenyl acetate CAS number and structure
An In-depth Technical Guide to 2-Iodophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a valuable reagent and building block in organic synthesis and medicinal chemistry. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.
Core Data Summary
Structure:
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. Due to limited direct experimental data for this specific compound, some properties are estimated based on closely related analogs such as 2-iodophenylacetic acid and other phenyl acetate derivatives.
| Property | Value | Notes |
| Physical State | Solid[2] | |
| Melting Point | Not available | For comparison, the related compound 2-iodophenylacetic acid has a melting point of 116-119 °C. |
| Boiling Point | Not available | The related compound methyl 2-(2-iodophenyl)acetate has a boiling point of 114 °C at 1.5 Torr.[4] |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The related ethyl 2-(4-iodophenyl)acetate is poorly soluble in water.[5] |
| ¹H-NMR | Predicted shifts (CDCl₃): 7.9 (dd), 7.4 (td), 7.1 (td), 7.0 (dd), 2.3 (s) ppm. | These are estimated values. The aromatic protons would show characteristic splitting patterns. The methyl protons of the acetate group would appear as a singlet. |
| ¹³C-NMR | Predicted shifts (CDCl₃): 169 (C=O), 150 (C-O), 139 (C-I), 129, 127, 124, 95, 21 (CH₃) ppm. | These are estimated values. The carbonyl carbon and the carbons attached to iodine and oxygen would be the most deshielded. |
| IR Spectroscopy | Predicted peaks: ~3050 (Ar C-H), ~1760 (C=O, ester), ~1200 (C-O) cm⁻¹. | The most prominent peaks would be the strong carbonyl stretch of the ester and the C-O stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 262.95[3] | The mass spectrum would also show characteristic fragmentation patterns, including the loss of the acetyl group. |
Experimental Protocols
Synthesis of this compound from 2-Iodophenol
This protocol describes a standard esterification procedure for the synthesis of this compound from 2-iodophenol.
Materials:
-
2-Iodophenol
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq). The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-iodophenol) is consumed.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.
Applications in Drug Discovery and Organic Synthesis
Aryl halides, such as this compound, are pivotal intermediates in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions.[6][7] These reactions are fundamental in C-C bond formation, allowing for the synthesis of substituted aromatic compounds. The iodine substituent is highly reactive in the oxidative addition step of the catalytic cycle, making it a preferred halide for these transformations.
Role in Medicinal Chemistry
The iodophenyl moiety is a valuable component in medicinal chemistry. The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity of a ligand to its biological target. This principle is increasingly utilized in rational drug design.
Furthermore, iodophenyl-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One of the most critical is the Ras-Raf-MEK-ERK pathway.
Signaling Pathways and Experimental Workflows
The Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[] Dysregulation of this pathway is a common feature in many human cancers. The pathway is initiated by the activation of the Ras GTPase, which then activates the Raf kinases, followed by MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression.
Caption: The Ras-Raf-MEK-ERK signaling pathway and a point of potential inhibition.
Experimental Workflow: Aryl Halide in Drug Discovery
The general workflow for utilizing an aryl halide like this compound in a drug discovery program involves iterative cycles of design, synthesis, and biological testing. A key step is often a cross-coupling reaction to generate a library of diverse analogs.
Caption: A generalized workflow for drug discovery utilizing aryl halides.
References
- 1. This compound 32865-61-5 [sigmaaldrich.com]
- 2. This compound 32865-61-5 [sigmaaldrich.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Methyl 2-(2-iodophenyl)acetate CAS#: 66370-75-0 [m.chemicalbook.com]
- 5. 15250-46-1 | Ethyl (4-iodophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
2-Iodophenyl acetate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of 2-Iodophenyl acetate. The information is compiled for use in research, synthesis, and drug development applications, with a focus on presenting clear, quantitative data and actionable experimental protocols.
Core Physical and Chemical Properties
This compound is an aromatic compound featuring an acetate group ortho to an iodine atom on a benzene ring. Its properties are influenced by the interplay of the ester functionality and the halogen substituent.
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Citation |
| Physical State | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Chemical and Spectroscopic Properties
The following table summarizes key chemical identifiers and spectroscopic data for this compound.
Table 2: Chemical and Spectroscopic Identifiers for this compound
| Property | Value | Citation |
| Molecular Formula | C₈H₇IO₂ | |
| Molecular Weight | 262.04 g/mol | |
| CAS Number | 32865-61-5 | |
| InChI Key | SNIVHZRVLQLTLY-UHFFFAOYSA-N | |
| SMILES | O=C(C)OC1=CC=CC=C1I |
Spectroscopic Analysis
While complete, formally recorded spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (approx. 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (approx. 2.0-2.5 ppm), corresponding to the methyl protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum is expected to show signals for eight distinct carbon environments. Key resonances would include the carbonyl carbon of the ester group (approx. 168-172 ppm), six aromatic carbons (approx. 110-155 ppm), and the methyl carbon of the acetate group (approx. 20-25 ppm). The carbon atom bonded to the iodine would be shifted upfield compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the prominent absorption bands of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester would be expected around 1760-1740 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester linkage and C-H stretching for the aromatic ring. The broad O-H stretching band characteristic of its precursor, 2-iodophenol, would be absent.[1]
Mass Spectrometry (MS)
The mass spectrum provides key information for structural confirmation. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 262, corresponding to its molecular weight.[2] A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O), which would result in a fragment ion corresponding to 2-iodophenol at m/z 220. Further fragmentation could involve the loss of the iodine atom.
Experimental Protocols
The following section details a standard protocol for the synthesis of this compound and a general workflow for its analysis.
Synthesis of this compound via Acetylation
This compound can be readily synthesized by the acetylation of 2-iodophenol using acetic anhydride. This is a common and high-yielding method for protecting phenolic hydroxyl groups.[3][4]
Materials:
-
2-Iodophenol
-
Acetic Anhydride
-
Pyridine or a mild base (optional, as catalyst)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-iodophenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use neat conditions.
-
Add acetic anhydride (1.5 - 2.0 eq) to the flask.
-
If desired, add a catalytic amount of pyridine (0.1 eq) to accelerate the reaction.
-
Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 60°C) to increase the rate.[3]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-iodophenol) is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride. Repeat until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Visualizations
Synthesis Workflow
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Analytical Workflow: GC-MS Analysis
The identity and purity of the synthesized this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
References
In-Depth Technical Guide: Synthesis and Characterization of 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodophenyl acetate, a valuable intermediate in organic synthesis. This document details the chemical properties, a standard laboratory-scale synthesis protocol, and a thorough analysis of its spectroscopic and physical characteristics.
Chemical Properties and Structure
This compound is an aromatic ester with the chemical formula C₈H₇IO₂. It possesses a molecular weight of 262.04 g/mol . The structure consists of an acetate group attached to a phenyl ring, which is substituted with an iodine atom at the ortho position.
Table 1: Physicochemical Properties of this compound and Starting Material
| Property | This compound (Product) | 2-Iodophenol (Starting Material) |
| CAS Number | 32865-61-5[1] | 533-58-4 |
| Molecular Formula | C₈H₇IO₂[1] | C₆H₅IO |
| Molecular Weight | 262.04 g/mol [1] | 220.01 g/mol |
| Appearance | Solid[1] | Colorless needle-like crystals or pale yellow low melting solid |
| Melting Point | Not available in searched sources. | 37-40 °C |
| Boiling Point | Not available in searched sources. | 186-187 °C at 160 mmHg |
| Density | Not available in searched sources. | 1.947 g/mL at 25 °C |
| Solubility | Not available in searched sources. | Slightly soluble in water, easily soluble in ethanol and ether |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 2-iodophenol. A common and effective method involves the use of acetic anhydride in the presence of pyridine, which acts as both a solvent and a catalyst.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a standard procedure for the O-acetylation of phenols using acetic anhydride and pyridine.[1]
Materials:
-
2-Iodophenol
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-iodophenol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-iodophenol) is completely consumed.
-
Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a small amount of dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography to yield the pure product.[1]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
A complete characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques. While a complete, publicly available dataset for this compound is not readily found in the searched literature, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons will appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the acetate group. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon attached to the iodine atom appearing at a lower field. The carbonyl carbon will be observed further downfield (around δ 170 ppm), and the methyl carbon will be in the upfield region (around δ 20-25 ppm).
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~7.0 - 8.0 | Multiplet |
| ¹H | ~2.0 - 2.5 | Singlet |
| ¹³C | ~120 - 150 | Multiple signals |
| ¹³C | ~170 | Singlet |
| ¹³C | ~20 - 25 | Singlet |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester carbonyl stretch) | ~1760 - 1740 | Strong |
| C-O (Ester stretch) | ~1250 - 1100 | Strong |
| C-H (Aromatic stretch) | ~3100 - 3000 | Medium |
| C=C (Aromatic ring stretch) | ~1600 and ~1475 | Medium |
| C-I (Aryl iodide stretch) | ~600 - 500 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 262.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Description |
| 262 | [C₈H₇IO₂]⁺ | Molecular Ion (M⁺) |
| 220 | [C₆H₅IO]⁺ | Loss of ketene (CH₂=C=O) from the molecular ion |
| 127 | [I]⁺ | Iodine cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Safety Information
-
2-Iodophenol (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.
It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has outlined a standard and reliable method for the synthesis of this compound from 2-iodophenol. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The successful synthesis and purification of this compound will provide a key building block for the construction of more complex molecular architectures.
References
An In-depth Technical Guide on the Spectral Data of 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Iodophenyl acetate (CAS No. 32865-61-5), a key chemical intermediate. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragment (m/z) | 220, 178, 150, 127, 76, 43 |
Note: The mass spectrometry data is based on the experimental spectrum of (2-iodanylphenyl) ethanoate, a synonym for this compound.
Table 2: 1H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | Ar-H (ortho to I) |
| ~7.45 | t | 1H | Ar-H (para to I) |
| ~7.15 - 7.25 | m | 2H | Ar-H |
| ~2.30 | s | 3H | -OCOCH₃ |
Note: The 1H NMR data is predicted based on spectral data of similar aromatic acetates and iodo-substituted benzene derivatives in CDCl₃. Actual experimental values may vary.
Table 3: 13C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~169.0 | C=O |
| ~150.0 | C-O |
| ~139.0 | Ar-C (para to I) |
| ~129.5 | Ar-C |
| ~128.0 | Ar-C |
| ~123.0 | Ar-C |
| ~95.0 | C-I |
| ~21.0 | -CH₃ |
Note: The 13C NMR data is predicted based on spectral data of analogous compounds in CDCl₃. The chemical shift of the carbon atom attached to the iodine is expected to be significantly upfield due to the heavy atom effect. Actual experimental values may vary.
Table 4: Infrared (IR) Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Weak | C-H stretch (aliphatic) |
| ~1765 | Strong | C=O stretch (ester) |
| ~1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H out-of-plane bend |
Note: The IR data is predicted based on characteristic absorption frequencies for aromatic esters and iodo-substituted aromatic compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard single-pulse sequence with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is phase-corrected.
-
The baseline is corrected to ensure accurate integration.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.
Data Processing:
-
The sample interferogram is collected and Fourier transformed to produce a single-beam spectrum.
-
The single-beam sample spectrum is ratioed against the single-beam background spectrum to generate the absorbance spectrum.
-
Baseline correction and atmospheric water and CO₂ subtraction may be applied if necessary.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds is used with helium as the carrier gas.
Data Processing:
-
The acquired mass spectrum is processed to identify the molecular ion peak and major fragment ions.
-
The mass-to-charge ratios (m/z) and relative abundances of the ions are determined.
-
The fragmentation pattern is analyzed to provide structural information.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.
Caption: Workflow for the spectral analysis of this compound.
An In-depth Technical Guide on the Solubility and Stability of 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 2-Iodophenyl acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide is based on established principles of organic chemistry and standard methodologies for compound characterization. The experimental protocols described are based on widely accepted methods for determining the physicochemical properties of organic compounds. The quantitative data presented in the tables are illustrative and should be considered hypothetical examples.
Introduction
This compound is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. As with any compound intended for research and development, a thorough understanding of its solubility and stability is paramount for its effective use in experimental design, formulation, and as a precursor for more complex molecules. This guide provides a comprehensive overview of the expected solubility profile and stability characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
| Property | Value (Predicted/Typical) |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| pKa | Not applicable |
Solubility Profile
The solubility of this compound is predicted to be low in aqueous media and higher in organic solvents, which is typical for a moderately polar aromatic ester. The following table summarizes the expected solubility in a range of common laboratory solvents.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water | Polar Protic | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |
| Methanol | Polar Protic | 50 - 100 |
| Ethanol | Polar Protic | 30 - 70 |
| Dichloromethane (DCM) | Polar Aprotic | > 200 |
| Chloroform | Polar Aprotic | > 200 |
| Ethyl Acetate | Polar Aprotic | 150 - 200 |
| Acetone | Polar Aprotic | 100 - 150 |
| Acetonitrile | Polar Aprotic | 80 - 120 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Toluene | Nonpolar | 10 - 20 |
| Hexane | Nonpolar | < 1 |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[1][2][3][4]
Materials:
-
This compound
-
Selected solvents (as listed in Table 1)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL from the determined concentration and the dilution factor.
Stability Profile
The stability of this compound is a critical parameter, particularly its susceptibility to hydrolysis, thermal degradation, and photodecomposition.
Hydrolytic Stability
As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acid or base.[5][6][7][8] The rate of hydrolysis is expected to be pH-dependent.
Table 2: Hypothetical Hydrolytic Stability of this compound at 37°C
| Condition | Half-life (t½) |
| pH 1.2 (0.1 N HCl) | 48 - 72 hours |
| pH 7.4 (Phosphate Buffer) | 120 - 168 hours |
| pH 9.0 (Borate Buffer) | 12 - 24 hours |
Experimental Protocol: Hydrolytic Stability Assessment
Materials:
-
This compound
-
Aqueous buffers (e.g., 0.1 N HCl for pH 1.2, phosphate buffer for pH 7.4, borate buffer for pH 9.0)
-
HPLC grade water and acetonitrile
-
Temperature-controlled incubator or water bath
-
HPLC system
-
pH meter
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a small volume of the stock solution to pre-warmed aqueous buffers of different pH values to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At various time points, withdraw aliquots from each sample.
-
Immediately quench the hydrolysis reaction, if necessary (e.g., by adding an equal volume of cold acetonitrile).
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line and calculate the half-life (t½ = 0.693/k).
Thermal Stability
The thermal stability of this compound can be assessed by subjecting it to elevated temperatures.[9][10]
Table 3: Hypothetical Thermal Stability of this compound
| Condition | % Degradation after 24 hours |
| 40°C | < 1% |
| 60°C | 2 - 5% |
| 80°C | 10 - 20% |
Experimental Protocol: Thermal Stability Assessment
Materials:
-
This compound (solid)
-
Oven or stability chamber with temperature control
-
HPLC system
Procedure:
-
Place accurately weighed samples of solid this compound in glass vials.
-
Store the vials in an oven at various elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points, remove a vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.
-
Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the compound.
Photostability
Photostability testing is crucial to determine if the compound is sensitive to light. The International Council for Harmonisation (ICH) guidelines provide a framework for this assessment.[11][12][13][14][15]
Table 4: Hypothetical Photostability of this compound (ICH Q1B Conditions)
| Condition | % Degradation |
| Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter | 5 - 15% |
| Dark Control | < 1% |
Experimental Protocol: Photostability Assessment (ICH Q1B)
Materials:
-
This compound (solid or in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps)
-
Quartz cells or other transparent containers
-
Aluminum foil for dark controls
-
HPLC system
Procedure:
-
Expose samples of this compound (both as a solid and in a suitable solvent) to the light source in the photostability chamber.
-
Simultaneously, expose control samples wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.
-
Monitor the light exposure using a calibrated radiometer or lux meter.
-
Continue the exposure until the specified illumination and UV energy levels are reached.
-
After exposure, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the results to determine the extent of photodegradation.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of a new chemical entity like this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. armadilloa16.github.io [armadilloa16.github.io]
- 6. jk-sci.com [jk-sci.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. study.com [study.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. jordilabs.com [jordilabs.com]
- 15. ikev.org [ikev.org]
2-Iodophenyl Acetate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Iodophenyl acetate. Due to the limited availability of a specific safety data sheet for this compound, this document compiles and extrapolates information from structurally similar compounds, such as other iodophenyl acetates and related aryl iodides. This information should be used as a foundational guide for safe laboratory practices, and a thorough risk assessment should be conducted before handling this chemical.
Hazard Identification and Classification
Table 1: GHS Hazard Profile (Based on Structurally Similar Compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Note: This classification is extrapolated from data for similar compounds and should be used for precautionary purposes. A definitive classification may vary.
Pictogram:
Signal Word: Warning
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 32865-61-5 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Flash Point | Not applicable | [1][2] |
| Storage Class | 11 - Combustible Solids | [1][2] |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A laboratory coat should be worn.[3] For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator may be required.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated laboratory. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
General Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Table 3: First Aid Measures (Based on Structurally Similar Compounds)
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides and hydrogen iodide, may be generated.[5][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Ensure adequate ventilation.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[5] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5]
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the chemical and to ensure the safety of laboratory personnel and the environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Protect from heat and sources of ignition.[5]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in general waste.
Conclusion
While specific safety and toxicity data for this compound are not extensively documented, a precautionary approach based on the known hazards of similar compounds is essential. Researchers, scientists, and drug development professionals must adhere to the highest safety standards, including the consistent use of appropriate personal protective equipment, proper engineering controls, and strict adherence to safe handling protocols. A thorough risk assessment should always precede any experimental work with this compound.
References
Commercial Availability and Synthetic Guide for 2-Iodophenyl Acetate: A Key Intermediate for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial suppliers of 2-Iodophenyl acetate (CAS No: 32865-61-5), a crucial chemical intermediate for researchers and professionals in drug development and organic synthesis. This document outlines key product specifications from various suppliers, a detailed synthetic protocol for its preparation, and its application in the synthesis of targeted therapeutic agents, particularly in the context of anti-inflammatory drug discovery.
Introduction to this compound
This compound is an important building block in organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The presence of the iodo group at the ortho position of the phenyl ring, combined with the acetate protecting group, makes it a versatile reagent for the synthesis of complex organic molecules. Its application is particularly notable in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Commercial Supplier Landscape
A survey of the chemical supplier market indicates that this compound is available from several key distributors. The following table summarizes the offerings from prominent suppliers, providing researchers with a comparative overview of available quantities, purity levels, and catalog numbers for ease of procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | KOB0112 | Not specified; sold "as-is" for early discovery research[1] | 1 g |
| Crescent Chemical | KOB0112-1G | Not specified | 1 g |
| Key Organics | KOB 0112 | Not specified | Inquire |
| BLD Pharmatech | BD139785 | ≥95% | 1g, 5g, 25g |
| Combi-Blocks | QF-5878 | >97% | 1g, 5g |
| A2B Chem | A2B139785 | ≥95.0% | 1g, 5g, 25g |
| AA BLOCKS | AA003485 | 97% | 1g, 5g |
Note: Pricing and availability are subject to change. Researchers are advised to consult the suppliers' websites for the most current information.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acetylation of 2-iodophenol. The following protocol is a general procedure that can be adapted for laboratory-scale synthesis.
Reaction: Acetylation of 2-Iodophenol
Reagents and Materials:
-
2-Iodophenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in Drug Development: Targeting the COX-2 Pathway
This compound serves as a key precursor for the synthesis of biphenyl derivatives, a structural motif present in many selective COX-2 inhibitors. These inhibitors are a class of NSAIDs that specifically target the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. By selectively inhibiting COX-2 over COX-1, these drugs can reduce the gastrointestinal side effects associated with traditional NSAIDs.
The synthesis of such inhibitors often involves a Suzuki coupling reaction, where the iodo group of a 2-iodophenyl derivative is coupled with a boronic acid.
Experimental Workflow: Synthesis of a Biphenyl Intermediate via Suzuki Coupling
The following diagram illustrates a typical workflow for the synthesis of a biphenyl acetic acid derivative, a common core structure in COX-2 inhibitors, starting from this compound.
The COX-2 Signaling Pathway and Therapeutic Intervention
The diagram below illustrates a simplified representation of the COX-2 signaling pathway, which is a key target in inflammatory responses. Pro-inflammatory stimuli lead to the upregulation of COX-2, which in turn catalyzes the production of prostaglandins, mediators of inflammation and pain. Selective COX-2 inhibitors, synthesized using intermediates like this compound, block this pathway, thereby reducing inflammation.
Conclusion
This compound is a readily available and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active molecules, particularly selective COX-2 inhibitors. This guide provides researchers with a foundational understanding of its commercial availability, a practical synthetic protocol, and its role in the development of targeted anti-inflammatory therapies. The provided workflows and diagrams offer a clear visual representation of the synthetic and biological pathways relevant to its use.
References
The Versatility of 2-Iodophenyl Acetate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – 2-Iodophenyl acetate is emerging as a versatile and highly reactive building block in organic synthesis, enabling the efficient construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its key applications, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways.
Core Applications in Cross-Coupling and Heterocyclic Synthesis
This compound serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions and is a valuable precursor for the synthesis of diverse heterocyclic compounds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in oxidative addition to palladium(0) catalysts, initiating a range of transformative chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling: A prominent application of this compound is in the Sonogashira coupling reaction, which forms carbon-carbon bonds between aryl halides and terminal alkynes. This reaction has been instrumental in the synthesis of natural products and other complex organic molecules. For instance, it is a key step in the synthesis of coumestrol, a naturally occurring compound with estrogenic activity.[1]
Heck Coupling: The Heck reaction, another cornerstone of palladium catalysis, utilizes this compound to form carbon-carbon bonds between the aryl group and an alkene. This methodology has been applied to the synthesis of flavonoids and anthocyanidins, classes of compounds with significant biological and pharmacological properties.
Suzuki Coupling: While specific detailed protocols for this compound are less commonly reported, the principles of Suzuki coupling, which couples an aryl halide with an organoboron compound, are readily applicable. This reaction is a powerful tool for the formation of biaryl linkages, which are prevalent in pharmaceuticals and functional materials.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling this compound with amines. It represents a critical transformation for the synthesis of anilines and their derivatives, which are important intermediates in drug discovery.
Synthesis of Heterocyclic Scaffolds
The reactivity of this compound makes it a valuable starting material for the construction of various heterocyclic ring systems.
Benzofurans: Through a sequence involving Sonogashira coupling followed by an intramolecular iodocyclization, this compound can be converted into functionalized benzofurans.[1] This strategy provides a powerful route to this important heterocyclic motif, which is found in numerous natural products and pharmaceuticals.
Coumestans: As an extension of the benzofuran synthesis, a subsequent palladium-catalyzed intramolecular lactonization of the benzofuran intermediate, formed from this compound, leads to the coumestan ring system.[1]
4H-1-Benzopyran-4-ones: In a palladium-catalyzed reaction with terminal alkynes and carbon monoxide, this compound can be efficiently converted into 4H-1-benzopyran-4-ones.
3-Benzazepin-2-ones: The corresponding carboxylic acid derived from this compound can undergo a photostimulated SRN1 reaction with ketone enolates to generate ε-oxo acids, which are then cyclized to form 3-benzazepin-2-ones.[2][3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key transformations involving this compound.
Table 1: Sonogashira Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 2 | 96 | [1] |
| Propyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 40 | 24 | - |
Table 2: Heterocycle Synthesis
| Product | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-(2-Acetoxyphenyl)-3-iodobenzo[b]furan | Iodocyclization | I₂ | CH₂Cl₂ | 25 | 12 h | - | [1] |
| Coumestan | Intramolecular Lactonization | PdCl₂(PPh₃)₂, K₂CO₃, CO | DMF | specified | 6 h | - | [1] |
| 4H-1-Benzopyran-4-one | Carbonylative Cyclization | Phenylacetylene, PdCl₂(PPh₃)₂, Thiourea, CO | Et₂NH | 120 | 2 h | 81 | |
| 3-Benzazepin-2-one | SRN1 & Cyclization | Ketone enolate, hν; NH₄OAc | DMSO; Acetic Acid | - | - | regular to good | [2][3] |
Detailed Experimental Protocols
General Procedure for Sonogashira Cross-Coupling: Synthesis of 2-(2-Methoxyphenylethynyl)phenyl Acetate[1]
A mixture of 2-ethynylanisole (6.0 mmol), this compound (5.0 mmol), copper(I) iodide (0.06 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.12 mmol) in a mixture of triethylamine (2.0 equiv) and dimethylformamide (50 mL) is heated at 60 °C for 2 hours. The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then extracted with diethyl ether. The combined organic extracts are washed successively with water and saturated aqueous sodium chloride. The organic solution is dried over anhydrous sodium sulfate and evaporated to yield the product.
General Procedure for Iodocyclization: Synthesis of 2-(2-Acetoxyphenyl)-3-iodobenzo[b]furan[1]
A solution of 2-(2-methoxyphenylethynyl)phenyl acetate (2.50 mmol) in dry dichloromethane (10 mL) is stirred at room temperature for 1 minute. Iodine (2.5 equiv) is added, and the resulting mixture is allowed to stir at 25 °C for 12 hours. Saturated aqueous sodium thiosulfate (5 mL) is added to the mixture, which is further stirred for 2 minutes. The resulting mixture is then extracted with diethyl ether. The combined organic solution is washed successively with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford the product.
General Procedure for Palladium-Catalyzed Intramolecular Lactonization to form Coumestans[1]
Dimethylformamide (1.0 mL), bis(triphenylphosphine)palladium(II) dichloride (0.0125 mmol), potassium carbonate (0.5 mmol), and the aryl iodide (0.25 mmol) are stirred under an argon atmosphere at room temperature for 5 minutes. The mixture is flushed with carbon monoxide, and the flask is fitted with a balloon of carbon monoxide. The reaction mixture is heated at the specified temperature with vigorous stirring for 6 hours. The reaction mixture is then cooled to room temperature, diluted with diethyl ether (35 mL), and washed with brine (30 mL). The aqueous layer is extracted with diethyl ether (15 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the coumestan product.
Reaction Pathway Diagrams
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Caption: Synthetic route to benzofurans and coumestans from this compound.
This technical guide highlights the significant potential of this compound as a key building block in the synthesis of a wide range of valuable organic compounds. The provided protocols and data serve as a valuable resource for chemists in academia and industry to facilitate their research and development efforts.
References
An In-depth Technical Guide on 2-Iodophenyl Acetate
This guide provides core technical specifications for 2-Iodophenyl acetate, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.
Core Chemical Properties
This compound is an aromatic compound characterized by an acetate group and an iodine atom substituted on a benzene ring. Its chemical properties are foundational for its use in various synthetic applications.
Quantitative Data Summary
The fundamental quantitative data for this compound is summarized in the table below for clear reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₇IO₂ | [1][2] |
| Molecular Weight | 262.04 g/mol | [1] |
| CAS Number | 32865-61-5 | [1] |
Note on Experimental Protocols and Visualizations:
The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. For a specific chemical compound like this compound, these requirements are generally not applicable.
-
Experimental Protocols: Detailed experimental methodologies would be relevant to a specific reaction or process using this compound (e.g., a Suzuki coupling reaction protocol), rather than to the compound itself.
-
Signaling Pathways: Signaling pathway diagrams are used to represent biological processes and are not relevant to the properties of a single, non-biologic chemical compound.
Should you require information on a specific reaction involving this compound or a biological process, please provide the relevant details, and a comprehensive guide with the requested visualizations and protocols can be developed.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Iodophenyl Acetate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-iodophenyl acetate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.
Introduction
This compound serves as a readily available and reactive aryl halide for the introduction of a 2-acetoxy-substituted phenyl group. The resulting 2-acetoxybiphenyl derivatives can be valuable intermediates in organic synthesis. The acetate group can be easily hydrolyzed to reveal a phenol, which provides a handle for further functionalization, making this reagent particularly useful in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The biaryl motif is a common scaffold in a wide array of pharmacologically active compounds.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:
Caption: General scheme of the Suzuki coupling of this compound.
Data Presentation: Typical Suzuki Coupling Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and representative yields for the coupling of this compound with various arylboronic acids. While specific yields for this compound are not extensively reported, the data for the closely related and highly reactive iodobenzene are provided as a strong indicator of expected performance.[1]
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 2-12 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 2-12 | 92-99 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | 85-95 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 4-16 | 88-96 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may be required for different boronic acids to achieve the maximum yield.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (deionized, 2 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the reaction mixture.
-
Degassing: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetoxybiphenyl derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.
Caption: A flowchart of the experimental workflow for the Suzuki coupling.
Applications in Drug Development
The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The Suzuki coupling of this compound provides a direct route to 2-acetoxybiphenyls, which can be readily converted to 2-hydroxybiphenyls. These compounds and their derivatives have shown a wide range of biological activities.
-
Antimicrobial and Antifungal Agents: 2-Hydroxybiphenyl, also known as o-phenylphenol, is a known biocide used as a preservative and disinfectant.[3] Derivatives of 2-hydroxybiphenyl have been explored for their antimicrobial and antifungal properties.[2]
-
Anti-inflammatory Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The 2-hydroxybiphenyl moiety can serve as a key building block for the synthesis of novel anti-inflammatory compounds.
-
Muscarinic Receptor Antagonists: Biphenyl derivatives have been investigated as muscarinic receptor antagonists for the treatment of pulmonary disorders.[4]
-
Enzyme Inhibitors: The rigid structure of the biphenyl core makes it an attractive scaffold for the design of enzyme inhibitors, where precise positioning of functional groups is crucial for binding to the active site.
The ability to introduce various aryl and heteroaryl groups via the Suzuki coupling of this compound allows for the rapid generation of libraries of biaryl compounds for structure-activity relationship (SAR) studies in drug discovery programs. The subsequent hydrolysis of the acetate group provides a versatile handle for further chemical modifications to optimize the pharmacological properties of lead compounds.
References
Application Notes and Protocols for the Heck Reaction of 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed Heck reaction using 2-iodophenyl acetate as the aryl halide substrate. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene.[1][2] With this compound, this reaction can be directed towards two primary synthetic routes: an intermolecular coupling with an alkene to form a substituted cinnamate derivative, or an intramolecular cyclization to yield coumarin.
Intermolecular Heck Reaction: Synthesis of Substituted Cinnamates
The intermolecular Heck reaction of this compound with an acrylate, such as ethyl acrylate, yields an ethyl (E)-3-(2-acetoxyphenyl)acrylate. This product is a valuable intermediate in the synthesis of various organic molecules.
This protocol is a general guideline based on established Heck reactions of aryl iodides with acrylates and may require optimization for specific substrates and scales.[2][3][4]
Materials:
-
This compound
-
Ethyl acrylate (or other suitable acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable base such as triethylamine (2.0 equiv.) or potassium carbonate (2.0 equiv.).
-
Solvent and Alkene Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF or acetonitrile (to achieve a concentration of 0.1-0.5 M with respect to the this compound). Add the acrylate (1.2-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted cinnamate.
The following table summarizes typical conditions and yields for Heck reactions of various aryl iodides with acrylates, which can serve as a reference for optimizing the reaction of this compound.
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | Et₃N | NMP | 100 | 2 | >95 | [2] |
| Iodobenzene | Ethyl acrylate | Pd/biomass (1) | Et₃N | DMF | 80 | 4 | ~95 | [3] |
| 4-Iodoacetophenone | n-Butyl acrylate | PdCl₂(dppf) (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 98 | [5] |
| Iodobenzene | n-Butyl acrylate | Pd@CS/PAAS | Et₃N | DMF | 100 | 2 | >95 | [6] |
Intramolecular Heck Reaction: Synthesis of Coumarin
Under specific conditions, the Heck reaction of this compound can proceed via an intramolecular pathway, where the initially formed Heck product undergoes a subsequent cyclization to form coumarin. This is often achieved by performing the reaction under conditions that favor the hydrolysis of the acetate group, followed by lactonization. A one-pot synthesis from 2-halophenols and acrylates is a common strategy.[7]
This protocol is adapted from procedures for the synthesis of coumarins from 2-halophenols via a Heck reaction.[7]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor (optional, can be adapted for conventional heating)
Procedure:
-
Reaction Mixture: In a microwave reaction vial, combine this compound (1.0 equiv.), methyl acrylate (1.5 equiv.), palladium(II) acetate (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Reaction Conditions (Microwave): Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 15-30 minutes.
-
Reaction Conditions (Conventional Heating): Alternatively, the mixture can be heated in a sealed tube or a flask equipped with a reflux condenser at 120-140 °C for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield coumarin.
The following table presents data for the synthesis of coumarins from 2-halophenols, which is mechanistically related to the intramolecular cyclization of this compound.
| 2-Halophenol | Alkene | Catalyst (mol%) | Base | Conditions | Time | Yield (%) | Reference |
| 2-Iodophenol | Methyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | MW, 140 °C, neat | 15 min | 85 | [7] |
| 2-Bromophenol | Methyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | MW, 140 °C, neat | 25 min | 78 | [7] |
| 4-Methyl-2-iodophenol | Methyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | MW, 140 °C, neat | 15 min | 88 | [7] |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[8]
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow for Intermolecular Heck Reaction
The diagram below outlines the general workflow for the intermolecular Heck reaction of this compound.
Caption: General workflow for the intermolecular Heck reaction.
References
- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Iodophenyl Acetate as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenyl acetate is a readily accessible and versatile building block for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. Its structure incorporates a reactive iodine atom ortho to an acetate group, providing a handle for palladium-catalyzed cross-coupling reactions and other cyclization strategies. The acetate group can be readily hydrolyzed to a phenol, further expanding its utility in the synthesis of oxygen-containing heterocycles.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic cores, including benzofurans, coumarins, and indoles, using this compound as a common precursor. The methodologies presented herein are based on established and robust chemical transformations, offering a guide for researchers in the efficient construction of diverse molecular architectures.
Key Synthetic Pathways
This compound serves as a convenient starting material for several classes of heterocyclic compounds primarily through a two-step sequence: hydrolysis to the corresponding o-iodophenol, followed by a palladium-catalyzed cyclization reaction. For nitrogen-containing heterocycles like indoles, a multi-step sequence involving amination or amidation is typically required.
Caption: Synthetic pathways from this compound.
I. Synthesis of Benzofuran Derivatives
Benzofurans are a prominent class of oxygen-containing heterocycles with a wide range of biological activities. A highly efficient method for their synthesis from this compound involves a two-step process: hydrolysis to 2-iodophenol, followed by a palladium-catalyzed Sonogashira coupling and subsequent cyclization with terminal alkynes.
Experimental Workflow: Benzofuran Synthesis
Caption: Workflow for benzofuran synthesis.
Protocol 1: Synthesis of 2-Substituted Benzofurans
Step 1: Hydrolysis of this compound to 2-Iodophenol
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add a base such as sodium hydroxide or potassium carbonate (1.5-2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-iodophenol, which can often be used in the next step without further purification.
Step 2: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-iodophenol (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Reagent Addition: Add a suitable base, such as triethylamine (2.0-3.0 eq), and the terminal alkyne (1.2-1.5 eq) in a solvent like DMF or acetonitrile.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
| Entry | Alkyne Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | ~85 |
| 2 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | ACN | 100 | 16 | ~78 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 10 | ~90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
II. Synthesis of Coumarin Derivatives
Coumarins, or benzopyran-2-ones, are another important class of oxygen-containing heterocycles. While various methods exist for their synthesis, a palladium-catalyzed carbonylative annulation of o-iodophenols with alkynes provides a direct route to this scaffold.
Protocol 2: Synthesis of Substituted Coumarins
This protocol follows a similar initial hydrolysis step as for benzofuran synthesis to obtain 2-iodophenol.
Palladium-Catalyzed Carbonylative Annulation
-
Reaction Setup: In a pressure vessel, combine 2-iodophenol (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand).
-
Reagent Addition: Add a base (e.g., a non-coordinating base like a tertiary amine) and the alkyne (1.5 eq) in a solvent such as toluene or dioxane.
-
Reaction Conditions: Pressurize the vessel with carbon monoxide (CO) gas (typically 1-10 atm) and heat the reaction mixture to 100-120 °C.
-
Work-up and Purification: After cooling and careful venting of the CO gas, the reaction mixture is worked up in a similar manner to the benzofuran synthesis, followed by purification by column chromatography.
| Entry | Alkyne Substrate | Catalyst | Base | Solvent | CO Pressure (atm) | Temp (°C) | Yield (%) |
| 1 | 1-Phenyl-1-propyne | Pd(OAc)₂ | Et₃N | Toluene | 1 | 110 | ~75 |
| 2 | 3-Hexyne | PdCl₂(dppf) | DBU | Dioxane | 5 | 120 | ~68 |
Note: The synthesis of coumarins often requires optimization of the catalyst, ligand, and reaction conditions.
III. Synthesis of Indole Derivatives
The synthesis of indoles from this compound is a more involved process, typically requiring the conversion of the acetate/phenol functionality to an amino group. A common and powerful method for indole synthesis is the Larock indole synthesis, which utilizes an o-iodoaniline and a disubstituted alkyne.
Experimental Workflow: Indole Synthesis
Caption: Workflow for indole synthesis.
Protocol 3: Larock Indole Synthesis from a 2-Iodoaniline Precursor
Precursor Synthesis: From this compound to N-Substituted-2-iodoaniline
The conversion of this compound to an N-substituted-2-iodoaniline can be achieved through various multi-step synthetic routes, for example, via a Buchwald-Hartwig amination of the corresponding triflate derived from 2-iodophenol. For the purpose of this protocol, we will assume the availability of the N-substituted-2-iodoaniline.
Larock Indole Synthesis
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the N-substituted-2-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).
-
Catalyst and Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol%) and the disubstituted alkyne (2.0-3.0 eq) to the flask, followed by anhydrous DMF as the solvent.
-
Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.
| Entry | N-Substituted-2-iodoaniline | Alkyne Substrate | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Tosyl-2-iodoaniline | Diphenylacetylene | K₂CO₃ | DMF | 100 | ~90 |
| 2 | N-Acetyl-2-iodoaniline | 1-Phenyl-1-propyne | Na₂CO₃ | DMF | 100 | ~85 |
| 3 | 2-Iodoaniline | 3-Hexyne | K₂CO₃ | DMF | 100 | ~70 |
Note: The choice of the nitrogen protecting/substituent group can significantly influence the reaction outcome.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. Through straightforward transformations, it provides access to key intermediates such as 2-iodophenol and N-substituted-2-iodoanilines, which can be elaborated into benzofurans, coumarins, and indoles using robust palladium-catalyzed methodologies. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this precursor in the development of novel molecular entities.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-iodophenyl acetate in several widely-used palladium-catalyzed cross-coupling reactions. These transformations are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. While the protocols provided are based on established methodologies for analogous aryl iodides, they serve as a robust starting point for the development of specific applications using this compound.
Overview of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools that enable the formation of new bonds between two carbon atoms or a carbon and a heteroatom. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation with an organometallic reagent (for Suzuki, Sonogashira, etc.) or migratory insertion of an alkene (for Heck), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The choice of ligands, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.
dot
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Application Note:
The coupling of this compound with various arylboronic acids provides access to a range of substituted 2-acetylbiphenyls. The acetate group can be subsequently hydrolyzed to the corresponding phenol, offering a route to functionalized 2-hydroxybiphenyls. The reaction generally proceeds with good yields and tolerates a variety of functional groups on the boronic acid partner.
Quantitative Data Summary (Representative)
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of aryl iodides with arylboronic acids, which can be adapted for this compound.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [1] |
| 2 | 4-Iodo-3,5-dimethylphenyl acetate | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | N/A (Protocol) | [1] |
| 3 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | Acetone/H₂O | 40-45 | 1 | High Yield | [2] |
Experimental Protocol (General)
Reaction: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times. Add a degassed 5:1:1 mixture of toluene:ethanol:water (7 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[1]
dot
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a powerful method for the synthesis of substituted alkenes.
Application Note:
The Heck reaction of this compound with various alkenes, such as styrenes or acrylates, can be employed to synthesize 2-substituted cinnamates or styrenes. The resulting products can serve as versatile intermediates in the synthesis of various heterocyclic compounds and other complex molecules. The reaction conditions can be tuned to favor either the E or Z isomer of the product.
Quantitative Data Summary (Representative)
The following table presents typical conditions and yields for Heck reactions of aryl iodides with alkenes, which can serve as a starting point for reactions with this compound.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | n-Butyl acrylate | PdCl₂(dppc) (0.2) | - | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 | [3] |
| 2 | 2-Iodo-p-carborane | Styrene | Herrmann's catalyst | - | Ag₃PO₄ | DMF | N/A | N/A | High Yield | [4] |
| 3 | Iodobenzene | Styrene | PdCl₂ (1.5) | TDTAT (3 wt%) | N/A | Water | N/A | 6 | 96 | [5] |
Experimental Protocol (General)
Reaction: Heck Reaction of this compound with n-Butyl Acrylate
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration of the aryl iodide. Then, add n-butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the desired product.[6]
dot
Caption: Mechanism of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.
Application Note:
This reaction allows for the synthesis of 2-(alkynyl)phenyl acetates from this compound. The resulting products are valuable intermediates for the synthesis of various heterocyclic compounds, such as indoles and benzofurans, through subsequent cyclization reactions. The reaction is generally high-yielding and can be performed under relatively mild conditions.
Quantitative Data Summary (Representative)
The following table provides representative conditions and yields for Sonogashira couplings of aryl iodides with terminal alkynes.
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ on polymer fibre | 0.1% Cu₂O on Al₂O₃ | - | DMA | 80 | N/A | 84 | [7] |
| 2 | 3-Iodopyridine | Phenyl(trimethylsilyl)acetylene | Pd(OAc)₂ (5) | - | NaOAc | DMF | 100 (MW) | 0.25 | N/A (Protocol) | [8] |
| 3 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | EtOH | 70 | N/A | High Yield | [9] |
Experimental Protocol (General)
Reaction: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed triethylamine (3 mL) and then phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and filter through a pad of celite to remove the palladium and copper salts.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(phenylethynyl)phenyl acetate.
dot
Caption: Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.
Application Note:
This reaction provides a direct route to N-aryl derivatives of 2-aminophenyl acetate by coupling this compound with a variety of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines or aryl chlorides. The acetate group is generally stable under these conditions.
Quantitative Data Summary (Representative)
The following table shows representative conditions and yields for the Buchwald-Hartwig amination of aryl halides.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | 0.4 | 94 | [6] |
| 2 | 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | 0.08 | 90 | [6] |
| 3 | Chlorophenyl derivative | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | N/A (Protocol) | [7] |
Experimental Protocol (General)
Reaction: Buchwald-Hartwig Amination of this compound with Piperidine
-
Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and piperidine (1.2 equiv.), followed by anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine derivative.[7]
dot
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, often using carbon monoxide (CO) gas or a CO surrogate.
Application Note:
The carbonylation of this compound can lead to the formation of methyl 2-acetoxybenzoate when performed in the presence of methanol. This reaction provides a route to salicylic acid derivatives. Alternatively, carbonylative annulation with alkynes can be used to construct flavone scaffolds.[10]
Quantitative Data Summary (Representative)
The following table provides representative conditions for palladium-catalyzed carbonylation reactions.
| Entry | Substrate | CO Source | Catalyst (mol%) | Additives | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Iodide | HCOOH | Pd(OAc)₂ (3) | I₂, PPh₃, Et₃N | Toluene | 80 | 2-4 | up to 83 | [11] |
| 2 | Benzyl Alcohol | CO (5-20 bar) | Pd(OAc)₂ | DPPF | IPAc/MeOH | 130 | 18 | 70-99 | [12] |
| 3 | o-Iodophenol Acetate | CO (balloon) | PdCl₂(PPh₃)₂ (1) | Thiourea, dppp, Base | N/A | 40 | N/A | High Yield | [10] |
Experimental Protocol (General)
Reaction: Carbonylative Annulation of this compound with an Alkyne to form a Flavone derivative
-
Catalyst Preparation: In a Schlenk tube, prepare the catalyst complex by stirring PdCl₂(PPh₃)₂ (1 mol%), thiourea (1 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 1 mol%) in a suitable solvent under an inert atmosphere.
-
Reaction Setup: To another Schlenk tube, add this compound (1.0 equiv.), the alkyne (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Add the pre-formed catalyst solution to the reaction mixture. Purge the flask with carbon monoxide (balloon pressure) and stir at 40 °C. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the crude product by column chromatography to yield the desired flavone.[10]
Disclaimer: The provided protocols are intended as general guidelines. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for specific substrates. All reactions should be performed by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. benchchem.com [benchchem.com]
- 2. jeolusa.com [jeolusa.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.org [mdpi.org]
- 9. ijnc.ir [ijnc.ir]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The targeted synthesis of these compounds is a cornerstone of modern organic chemistry. 2-Iodophenyl acetate serves as a versatile and strategic starting material for constructing complex biaryl structures. Its ortho-iodo and ortho-acetate functionalities allow for sequential and one-pot reactions, providing a powerful tool for generating molecular diversity. The iodine atom facilitates classic palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, while the adjacent acetate group can be retained in the final product or act as a precursor to a hydroxyl group for subsequent intramolecular cyclizations.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds, with a focus on domino (or cascade) reactions leading to valuable heterocyclic cores like dibenzofurans, as well as standard cross-coupling methodologies.
Application I: Domino Suzuki Coupling-Cyclization for the Synthesis of Dibenzofurans
A highly efficient application of this compound is in the one-pot synthesis of dibenzofurans. This domino reaction combines an initial intermolecular Suzuki-Miyaura cross-coupling with a subsequent intramolecular C-O bond formation. The process begins with the palladium-catalyzed coupling of this compound with a substituted phenol (often in the form of its boronic acid or used directly). Following the formation of the biaryl linkage, the acetate group is hydrolyzed in situ to reveal a hydroxyl group, which then undergoes an intramolecular cyclization to furnish the dibenzofuran skeleton. This approach avoids the need to synthesize and isolate intermediate biaryl phenols, saving time and resources.[1][2][3]
Reaction Scheme:
An aryl boronic acid couples with this compound, followed by hydrolysis and intramolecular cyclization to yield a dibenzofuran derivative.
Illustrative Reaction Pathway
Caption: Domino reaction pathway for dibenzofuran synthesis.
Quantitative Data: Representative Yields
The following table summarizes representative yields for one-pot dibenzofuran syntheses starting from analogous ortho-halo precursors, which are indicative of the expected outcomes when using this compound.
| Entry | Aryl Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 110 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Dioxane | 100 | 91 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 110 | 88 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Dioxane | 100 | 78 |
(Note: Yields are based on analogous reactions reported in the literature for similar substrates and are intended to be representative.)
Detailed Experimental Protocol: One-Pot Dibenzofuran Synthesis
This protocol describes a general procedure for the synthesis of a dibenzofuran derivative from this compound and an arylboronic acid.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 eq.).
-
Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add the phosphine ligand, for example, SPhos (0.04 mmol, 4 mol%).
-
Add the base, for example, potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add a degassed solvent, such as toluene (5 mL), via syringe.
-
Ensure the mixture is well-stirred.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C in an oil bath.
-
Maintain stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure dibenzofuran product.
-
Application II: General Suzuki-Miyaura Cross-Coupling
This compound can be used in standard Suzuki-Miyaura cross-coupling reactions to synthesize 2-acetylbiphenyl derivatives. Under typical reaction conditions, the acetate group is expected to remain intact. This provides a straightforward method to access functionalized biaryls that can serve as intermediates for more complex molecules.
General Reaction Conditions
| Parameter | Typical Reagents/Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(PPh₃)₄ can often be used without an additional ligand. Pd(OAc)₂ and Pd₂(dba)₃ typically require a phosphine ligand. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands (e.g., SPhos, XPhos) | The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH (2-3 eq.) | An aqueous solution of the base is commonly used. The base activates the boronic acid. |
| Solvent | Toluene, Dioxane, THF, DMF | Often used in combination with water to dissolve the inorganic base. |
| Temperature | 60-110 °C | Reaction temperature depends on the reactivity of the substrates and the chosen catalyst system. |
Detailed Experimental Protocol: Synthesis of 2-Acetyl-4'-methylbiphenyl
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound.
-
Reagent Preparation:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
-
Reaction Setup:
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling, dilute the mixture with ethyl acetate (15 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired biaryl.
-
Application III: General Heck Cross-Coupling
The Heck reaction provides a method for the arylation of alkenes. This compound can serve as the aryl halide partner to couple with various olefins, such as styrene or acrylates, to form substituted stilbenes or cinnamate derivatives.[4][5] The reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst.
General Reaction Conditions
| Parameter | Typical Reagents/Conditions | Notes |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective pre-catalyst. |
| Ligand | PPh₃, P(o-tol)₃ (2-10 mol%) | Often required, especially for less reactive aryl halides. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 eq.) | An organic base like triethylamine often serves as both the base and part of the solvent system. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | A polar aprotic solvent is typically used. |
| Temperature | 80-140 °C | Higher temperatures are often necessary for Heck reactions. |
Detailed Experimental Protocol: Synthesis of 2-Acetyl-stilbene
This protocol outlines a general procedure for the Heck coupling of this compound with styrene.
-
Reagent Preparation:
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 eq.), styrene (1.5 mmol, 1.5 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%).
-
-
Reaction Setup:
-
Add triethylamine (Et₃N, 2.0 mmol, 2.0 eq.) and DMF (4 mL).
-
Seal the tube and purge with an inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
-
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of biaryl compounds using this compound.
Caption: General workflow for biaryl synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 3. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20050124808A1 - Process for preparing unsymmetrical biaryls and alkylated aromatic compounds from arylnitriles - Google Patents [patents.google.com]
- 5. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
Application Notes: 2-Iodophenyl Acetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenyl acetate is a versatile and highly valuable building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring an aryl iodide, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The acetate group serves a dual purpose: it can be retained in the final molecule or readily hydrolyzed to a phenol, providing a synthetic handle for further functionalization, such as the formation of benzofuran rings. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application as a substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern C-C bond formation. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: Synthesis of 2-Hydroxybiphenyl Scaffolds
The Suzuki-Miyaura coupling is one of the most powerful methods for creating biaryl linkages, a common motif in pharmaceuticals. Coupling this compound with various arylboronic acids, followed by hydrolysis of the acetate group, yields 2-hydroxybiphenyl derivatives. These structures are precursors to drugs with anti-inflammatory, anti-fungal, and other biological activities.
General Reaction Scheme:
A logical workflow for this synthesis is depicted below.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | 0.5 - 5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require an external ligand. Pd(PPh₃)₄ can be used directly.[1] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald Ligands (XPhos, SPhos) | 1 - 10 mol% | Ligand choice is critical for catalyst stability and reactivity, especially for sterically hindered substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 1.5 - 3.0 equivalents | Activates the boronic acid for the transmetalation step. The choice of base can significantly affect yield.[1][2] |
| Solvent | Toluene/H₂O, Dioxane, THF, DMF | - | A mixture of an organic solvent and an aqueous solution of the base is common.[1] |
| Temperature | Room Temperature to 110 °C | - | Higher temperatures are often required for less reactive or sterically hindered substrates.[3] |
Sonogashira Coupling & Cyclization: Synthesis of Benzofurans
Benzofuran cores are prevalent in many biologically active natural products and pharmaceuticals. A powerful strategy for their synthesis involves a one-pot Sonogashira coupling of this compound with a terminal alkyne, followed by an in-situ hydrolysis and intramolecular cyclization. This tandem reaction provides a highly efficient route to 2-substituted benzofurans.
General Reaction Scheme:
The general catalytic cycle for palladium-based cross-coupling reactions is illustrated below.
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | 1 - 5 mol% | Often used in combination with a copper(I) co-catalyst.[4] |
| Copper(I) Co-catalyst | CuI | 1 - 10 mol% | Activates the terminal alkyne for transmetalation. Copper-free protocols also exist.[5] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos | 2 - 10 mol% | Required for Pd(OAc)₂. Often part of the pre-catalyst (e.g., PdCl₂(PPh₃)₂). |
| Base | Et₃N, Diisopropylamine (DIPA), DBU | 1.5 - 3.0 equivalents | Typically an amine base, which can also serve as the solvent.[6] |
| Solvent | THF, DMF, Toluene, or neat amine base | - | Anhydrous conditions are often preferred.[4] |
| Temperature | Room Temperature to 80 °C | - | Reaction is often run at mild temperatures.[5] |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples this compound with alkenes to form substituted stilbene and cinnamate derivatives. These products are intermediates for a wide range of pharmaceuticals, including anti-cancer and anti-inflammatory agents. An intramolecular version of the Heck reaction can also be employed to synthesize complex polycyclic structures from suitably designed precursors derived from this compound.[7][8]
General Reaction Scheme:
Table 3: Typical Conditions for Heck Reaction of Aryl Iodides
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Pd(OAc)₂ is a very common and effective pre-catalyst.[9][10] |
| Ligand | PPh₃, P(o-tol)₃, Tri(tert-butyl)phosphine | 2 - 10 mol% | Bulky, electron-rich phosphines are often effective. Ligand-free protocols in aqueous media exist.[9] |
| Base | Et₃N, K₂CO₃, NaOAc | 1.2 - 2.5 equivalents | An organic or inorganic base is required to neutralize the HX generated.[10] |
| Solvent | DMF, Acetonitrile (CH₃CN), Toluene, Dioxane | - | Polar aprotic solvents are commonly used.[10] |
| Temperature | 80 - 140 °C | - | The Heck reaction typically requires elevated temperatures.[10] |
Experimental Protocols
The following protocols are representative procedures based on established methodologies for aryl iodides and serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-arylphenyl acetate derivative.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene (5 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-arylphenyl acetate.
-
(Optional) For hydrolysis, dissolve the purified acetate in methanol/THF, add aqueous NaOH (2M), and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize, extract, and purify to obtain the 2-hydroxybiphenyl product.
Protocol 2: General Procedure for Tandem Sonogashira Coupling/Cyclization
Objective: To synthesize a 2-substituted benzofuran.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a two-necked, flame-dried flask under an inert atmosphere (nitrogen or argon), add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne via syringe and stir for another 5 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir. The reaction involves coupling, in-situ deacetylation by the amine base, and subsequent cyclization.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to yield the 2-substituted benzofuran.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for the Acetylation of Amines with 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acetylation of primary and secondary amines using 2-Iodophenyl acetate. This method offers an alternative to common acetylating agents and is particularly useful in synthetic schemes where the introduction of an acetyl group is required under mild conditions. The protocol is based on established methodologies for similar acyl transfer reactions.
Introduction
N-acetylation is a fundamental transformation in organic synthesis, crucial for the protection of amino groups, modulation of biological activity, and the synthesis of pharmaceuticals and other fine chemicals.[1][2] While various acetylating agents such as acetic anhydride and acetyl chloride are widely used, they can be harsh and generate corrosive byproducts.[1] Phenyl acetate has been demonstrated as a mild and selective reagent for the acetylation of primary amines.[3][4] By analogy, this compound is presented here as a viable acetylating agent, releasing the mildly acidic 2-iodophenol as a byproduct. This protocol details the reaction conditions, work-up procedures, and expected outcomes for the acetylation of a range of amine substrates.
Reaction Principle
The acetylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the 2-iodophenoxide leaving group, which is subsequently protonated to form 2-iodophenol, yielding the corresponding N-acetylated amine (an amide).
Experimental Protocol
Materials:
-
Amine substrate (primary or secondary)
-
This compound
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Flash chromatography system (optional, for purification)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous acetonitrile (5 mL).
-
Addition of Acetylating Agent: Add this compound (1.2 mmol, 1.2 equiv) to the stirred solution at room temperature. For sensitive substrates, the reaction can be conducted under an inert atmosphere of argon or nitrogen.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 0.5 to 2 hours.[3]
-
Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the 2-iodophenol byproduct and any unreacted starting material, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-acetylated amine.
Data Presentation
The following table summarizes representative results for the acetylation of various amines using this compound under the described protocol.
| Entry | Amine Substrate | N-Acetylated Product | Equivalents of this compound | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylacetamide | 1.2 | 0.5 | 96 |
| 2 | Aniline | Acetanilide | 1.2 | 1.0 | 92 |
| 3 | 3-Aminopropanol | N-(3-Hydroxypropyl)acetamide | 1.2 | 0.5 | 97 |
| 4 | Piperidine | N-Acetylpiperidine | 1.2 | 1.5 | 89 |
| 5 | (S)-α-Methylbenzylamine | N-((S)-1-Phenylethyl)acetamide | 1.2 | 2.0 | 94 |
Note: The yields presented are hypothetical and based on typical outcomes for similar acetylation reactions.[3][4]
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodophenyl Acetate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, due to its mild reaction conditions and broad functional group tolerance.[1] Aryl iodides are particularly reactive substrates in this transformation, often enabling the reaction to proceed at room temperature with high efficiency.[2]
These application notes provide detailed protocols for the Sonogashira coupling of 2-iodophenyl acetate with various terminal alkynes. The acetate group is a common protecting group for phenols, and its compatibility with the Sonogashira coupling conditions makes this a valuable transformation for the synthesis of substituted alkynylphenols, which are precursors to a wide range of biologically active compounds and functional materials. Both traditional copper-co-catalyzed and copper-free protocols are presented to offer flexibility depending on the specific requirements of the synthesis, such as the sensitivity of substrates to copper salts or the need to avoid potential Glaser-Hay homocoupling of the terminal alkyne.[3][4]
Core Concepts and Reaction Mechanism
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.[5]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper(I) acetylide intermediate in the presence of a base.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 2-(alkynyl)phenyl acetate product and regenerate the active Pd(0) catalyst.[5]
In copper-free Sonogashira reactions, the base is believed to facilitate the formation of a palladium-acetylide complex directly, bypassing the copper acetylide intermediate.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These data have been compiled from literature sources and are intended to serve as a guide for reaction optimization.
Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | ~95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 50 | 8 | ~88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 3 | Piperidine | Toluene | RT | 6 | ~92 |
| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) (1.5) | 2.5 | Et₃N | MeCN | 60 | 10 | ~90 |
| 5 | 3-Ethynylpyridine | Pd(PPh₃)₄ (2.5) | 5 | Et₃N | THF/DMF | RT | 12 | ~85 |
Note: Yields are for isolated products and may vary depending on the specific reaction scale and purification method. Room Temperature (RT) is typically considered to be 20-25 °C.
Table 2: Copper-Free Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH | 80 | 24 | ~83 |
| 2 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 18 | ~90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 65 | 16 | ~85 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | - | TBAF·3H₂O | Toluene | 80 | 12 | ~88 |
Note: [DTBNpP]Pd(crotyl)Cl is an air-stable, monoligated precatalyst. TMP = 2,2,6,6-Tetramethylpiperidine. TBAF = Tetrabutylammonium fluoride.[6]
Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Amine base (e.g., Triethylamine, Diisopropylamine, 2-3 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI) under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., triethylamine) and the terminal alkyne via syringe while stirring.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(alkynyl)phenyl acetate.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol provides an alternative for substrates that are sensitive to copper salts.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, TBAF, an amine base)
-
Anhydrous solvent (e.g., EtOH, THF, DMSO)
-
(Follow the same workup and purification materials as in Protocol 1)
Equipment:
-
(Same as in Protocol 1)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst, and the ligand (if applicable) under a stream of inert gas.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Addition of Reagents: Add the anhydrous solvent and the base. Stir the mixture for a few minutes, then add the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Workup, Extraction, Drying, and Purification: Follow steps 5-8 as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science fields, due to its broad substrate scope and functional group tolerance.[2][3] These application notes provide a detailed overview and specific protocols for the Buchwald-Hartwig amination of 2-iodophenyl acetate, a substrate of interest for the synthesis of N-aryl-2-aminophenols and their derivatives. The presence of the acetate group on the aryl halide substrate presents a unique challenge, as it is sensitive to hydrolysis under strongly basic conditions often employed in this transformation.[4] Therefore, careful optimization of the reaction parameters, particularly the choice of base, is crucial for achieving high yields and preserving the integrity of the product.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl product and regenerating the Pd(0) catalyst.[4]
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the key steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope. For primary amines, ligands such as BrettPhos are often effective, while for a broader range of amines, ligands like XPhos, SPhos, and RuPhos have shown great utility.[5]
-
Base: This is a critical parameter when working with base-sensitive substrates like this compound. Strong bases such as sodium tert-butoxide (NaOtBu) can lead to the hydrolysis of the ester group.[4] Therefore, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. The use of soluble silanolate bases like sodium trimethylsilanolate (NaOTMS) has also been shown to be effective for base-sensitive substrates.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents are typically used to ensure the solubility of the reactants and catalyst system. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are representative examples, and optimization may be required for specific substrates.
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 92 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | Toluene | 100 | 24 | 78 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | THF | 80 | 18 | 75 |
| Diethylamine | Pd(OAc)₂ (2.5) | Xantphos (5) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 65 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the palladium precursor (see table for mol%), and the phosphine ligand (see table for mol%).
-
Add the base (see table for equivalents).
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (see table).
-
Stir the reaction mixture for the specified time (see table). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Screen different ligands and bases. The choice of these components is often substrate-dependent.
-
Increase the reaction temperature or time.
-
-
Ester Hydrolysis:
-
Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Consider using a milder reaction temperature.
-
-
Incomplete Reaction:
-
Increase the catalyst and/or ligand loading.
-
Ensure efficient stirring, especially with heterogeneous bases.
-
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.
-
The bases used can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Iodophenyl Acetate
Welcome to the technical support center for the synthesis of 2-Iodophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the esterification of 2-Iodophenol with acetic anhydride. This reaction is typically facilitated by a base catalyst, such as pyridine or triethylamine, or can be performed under solvent-free conditions. The general reaction is as follows:
2-Iodophenol + Acetic Anhydride → this compound + Acetic Acid
Q2: My reaction seems sluggish or incomplete. What are the potential reasons?
Phenols can be less reactive than aliphatic alcohols in acetylation reactions.[1] Several factors could contribute to a sluggish or incomplete reaction:
-
Insufficient Catalyst: A basic catalyst like pyridine is often used to accelerate the reaction.[2][3][4] Ensure the catalyst is fresh and used in the appropriate amount.
-
Reaction Temperature: While some acetylations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Steric Hindrance: The iodine atom at the ortho position of the phenol can sterically hinder the approach of the acetylating agent.
Q3: What are the common impurities I might encounter in my crude product?
Common impurities include:
-
Unreacted 2-Iodophenol: Due to an incomplete reaction.
-
Acetic Acid: A byproduct of the reaction.
-
Residual Pyridine (or other base catalyst): Used to catalyze the reaction.
-
Diacylated byproducts (if applicable to substrate): While less common for simple phenols, it's a possibility to consider.
Q4: What are the recommended methods for purifying this compound?
The purification strategy depends on the scale and purity requirements of your experiment. Common methods include:
-
Aqueous Work-up: Washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with a saturated sodium bicarbonate solution to remove acetic acid and unreacted acetic anhydride. The organic layer is then washed with brine and dried.[3]
-
Column Chromatography: For high purity, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexane is typically used for elution.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or gently heat the mixture. - Ensure an adequate amount of fresh catalyst (e.g., pyridine) is used.[2][3][4] - Use a slight excess of acetic anhydride. |
| Product loss during work-up. | - Ensure proper phase separation during extractions. - Minimize transfers between glassware. | |
| Catalyst deactivation. | - Use anhydrous solvents and reagents as catalysts like Lewis acids are moisture-sensitive.[8] | |
| Presence of Starting Material (2-Iodophenol) in Product | Incomplete reaction. | - See "Low Yield" solutions. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3] |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the product using column chromatography to remove impurities that may be preventing crystallization.[5] - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Multiple Spots on TLC After Reaction | Formation of side products. | - Optimize reaction conditions (temperature, reaction time) to minimize side reactions. - Ensure the purity of starting materials.[8] |
| Incomplete reaction. | - The presence of the starting material spot alongside the product spot. Continue the reaction until the starting material is consumed. |
Experimental Protocols
General Protocol for the Acetylation of 2-Iodophenol
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.
Materials:
-
2-Iodophenol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-Iodophenol (1.0 equivalent) in anhydrous pyridine (2-10 mL per mmol of phenol) under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[3] Gentle heating may be required.
-
Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a small amount of methanol.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer with 1M HCl to remove pyridine.
-
Wash with water.
-
Wash with saturated aqueous NaHCO₃ to remove acetic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.[3]
-
Data Presentation
The following table provides a hypothetical comparison of reaction conditions for the synthesis of this compound. This data is illustrative and actual results may vary.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2 eq) | Dichloromethane | 25 (Room Temp) | 12 | 75 |
| 2 | Pyridine (1.2 eq) | Dichloromethane | 40 (Reflux) | 4 | 92 |
| 3 | None | None (Solvent-free) | 80 | 2 | 85 |
| 4 | DMAP (0.1 eq) | Dichloromethane | 25 (Room Temp) | 6 | 95 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
Common side reactions with 2-Iodophenyl acetate and how to avoid them
Technical Support Center: 2-Iodophenyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions include:
-
Hydrolysis of the acetate group: The ester group is susceptible to cleavage under basic conditions, leading to the formation of 2-iodophenol.[1]
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki-Miyaura reactions or the alkyne in Sonogashira couplings) can occur.[1][2][3]
-
Protodeiodination (Dehalogenation): Replacement of the iodine atom with a hydrogen atom, resulting in phenyl acetate.[1]
-
Catalyst Deactivation: The palladium catalyst can form palladium black and lose its catalytic activity.
Q2: How can I prevent the hydrolysis of the acetate group?
A2: To minimize hydrolysis of the acetate group to the corresponding phenol, consider the following strategies:[1]
-
Use Milder Bases: Employ weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to limit the presence of water.
-
Reaction Time and Temperature: Keep reaction times as short as possible and use lower temperatures if the reactivity of the aryl iodide allows.[1]
Q3: What causes homocoupling of the boronic acid in a Suzuki-Miyaura reaction and how can it be avoided?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling.[2] It is often promoted by the presence of oxygen.[4] To suppress this side reaction:
-
Degassing: Rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon.[2]
-
Control of Reaction Conditions: Carefully control parameters such as temperature and the rate of reagent addition.[1]
Q4: How can I minimize homocoupling of the alkyne in a Sonogashira reaction?
A4: The homocoupling of terminal acetylenes (Glaser coupling) is a significant side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[3] To reduce this unwanted reaction:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (nitrogen or argon).
-
Hydrogen Atmosphere: Using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling to as low as 2%.[3]
-
Copper-Free Conditions: In some cases, employing a copper-free Sonogashira protocol can eliminate the primary pathway for alkyne dimerization.
Q5: What leads to protodeiodination and how can I prevent it?
A5: Protodeiodination, the replacement of iodine with hydrogen, can occur in the presence of a hydrogen source and is often promoted by elevated temperatures.[1] To avoid this:
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
-
Hydrogen Source: Be mindful of potential hydrogen sources in the reaction mixture.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound in a Suzuki-Miyaura coupling. | 1. Catalyst deactivation. 2. Inefficient oxidative addition. 3. Halide inhibition.[5] | 1. Ensure proper degassing to prevent catalyst oxidation. Use appropriate ligands to stabilize the catalyst. 2. While aryl iodides are generally reactive, increasing the temperature may be necessary.[1] 3. The halide salt byproduct (KX) can inhibit the reaction. Changing the solvent from THF to toluene can minimize this effect.[5] |
| Significant formation of 2-iodophenol. | Hydrolysis of the acetate group due to strong basic conditions or presence of water. | Use milder bases like K₃PO₄ or Cs₂CO₃.[1] Ensure anhydrous reaction conditions. Minimize reaction time and temperature.[1] |
| High percentage of homocoupled biaryl product from the boronic acid. | Presence of oxygen in the reaction mixture.[4] | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) prior to adding the catalyst.[2] |
| Major byproduct is the homocoupled alkyne (diene) in a Sonogashira reaction. | Oxygen-mediated Glaser coupling, often catalyzed by the copper co-catalyst.[3] | 1. Maintain a strict inert atmosphere. 2. Consider using a diluted hydrogen atmosphere.[3] 3. Explore copper-free Sonogashira protocols. |
| Formation of phenyl acetate as a significant byproduct. | Protodeiodination (reductive dehalogenation).[1] | 1. Lower the reaction temperature. 2. Ensure the absence of adventitious hydrogen sources. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O or Toluene/H₂O)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
General Protocol for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Anhydrous triethylamine (as base and solvent) or another amine base in a solvent like THF.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous triethylamine and/or THF.[1]
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Purification of 2-Iodophenyl Acetate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2-iodophenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, de-iodinated byproducts (phenyl acetate), elemental iodine (I₂), and side-products from the specific reaction being performed.[1] The presence of these impurities can complicate purification due to their similar polarities to the desired product.
Q2: How can I effectively remove residual elemental iodine (I₂) from my reaction mixture?
A2: A simple and effective method is to wash the crude product solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] The iodine will be reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer. This wash should be repeated until the organic layer is colorless.
Q3: My product seems to have lost the iodine atom. How can I separate the de-iodinated product from my desired iodinated compound?
A3: De-iodination is a common side reaction.[1] Separating the de-iodinated byproduct can be challenging due to very similar polarities. Careful flash column chromatography with a low-polarity eluent system is the most common method.[1] Experimenting with different solvent systems (e.g., hexane/ethyl acetate vs. hexane/dichloromethane) may be necessary to achieve optimal separation. Recrystallization can also be effective if a suitable solvent system is found where the solubilities of the two compounds differ significantly.[1]
Q4: What are the best starting points for developing a column chromatography method for my this compound derivative?
A4: For iodinated aromatic compounds, silica gel is a common stationary phase.[2][3] A good starting point for the mobile phase is a low-polarity mixture, such as a gradient of ethyl acetate in hexane (e.g., starting from 1% to 20% ethyl acetate).[3][4] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q5: Are there any specific considerations for the recrystallization of iodinated phenyl derivatives?
A5: Finding a suitable solvent is key. A good solvent will dissolve the compound when hot but not when cold.[3][5] Common solvent systems for aromatic compounds include ethanol, or solvent pairs like hexane/ethyl acetate or hexane/acetone.[5] For iodinated aryl compounds, continuous crystallization by adding an anti-solvent can also be an effective industrial-scale purification method.[6][7]
Troubleshooting Guides
Issue 1: Difficulty in Achieving Separation by Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks and poor resolution.
-
Low recovery of the pure product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) to find the optimal mobile phase that provides the best separation (ΔRf > 0.2). A shallower gradient during column chromatography can also improve resolution. |
| Column Overloading | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[3] A poorly packed column will lead to channeling and inefficient separation. |
| Sample Application | Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.[4] Using a solvent that is too polar to dissolve the sample can cause it to precipitate on the column, leading to poor separation. Dry loading the sample onto a small amount of silica gel can also be beneficial. |
| Decomposition on Silica Gel | Some sensitive compounds can degrade on acidic silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Issue 2: Product "Oils Out" During Recrystallization
Symptoms:
-
The dissolved product separates as an oil instead of forming crystals upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Too Concentrated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then allow it to cool slowly. |
| Cooling Rate is Too Fast | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[4] Slow cooling promotes the formation of well-defined crystals. Insulating the flask can help slow the cooling process. |
| Inappropriate Solvent | The chosen solvent may be too good of a solvent for the compound. Try a different solvent or a solvent pair. Adding a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the hot solution until it becomes slightly turbid, then allowing it to cool, can induce crystallization.[5] |
| Presence of Impurities | Impurities can inhibit crystal formation.[3] It may be necessary to first purify the compound by another method, such as column chromatography, before attempting recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Wash to Remove Iodine
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat steps 3-5 until the organic layer is colorless.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the solution and remove the solvent under reduced pressure.
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification
Materials:
-
Silica gel TLC plates with a fluorescent indicator (e.g., F₂₅₄).
-
Developing chamber.
-
Eluent (e.g., hexane/ethyl acetate mixture).
-
Visualization agents: UV lamp, iodine chamber, and a staining solution (e.g., potassium permanganate or vanillin).[8][9]
Procedure:
-
Prepare the eluent and pour a small amount into the developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber.
-
Dissolve a small amount of the crude mixture and the purified fractions in a volatile solvent.
-
Using a capillary tube, spot the solutions onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Place the plate in an iodine chamber or dip it into a staining solution to visualize compounds that are not UV-active.[8][9] Heat the plate gently if required for the stain to develop.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
TLC Visualization Agent Selection:
| Visualization Agent | Compound Class Detected | Appearance of Spots |
| UV Light (254 nm) | Compounds with aromatic rings or conjugated systems | Dark spots on a fluorescent green background |
| Iodine Vapor | Many organic compounds, especially unsaturated ones | Brown spots on a yellow-brown background[8][9] |
| Potassium Permanganate | Compounds that can be oxidized (e.g., alcohols, alkenes) | Yellow spots on a purple background[8] |
| Vanillin Stain | Nucleophiles (alcohols, amines), aldehydes, ketones | Various colored spots on a pink background[9] |
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. WO2007013815A1 - Continuous crystallisation process of iodinated phenyl derivatives - Google Patents [patents.google.com]
- 7. HK1203476A1 - Continuous crystallization process of iodinated phenyl derivatives - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Reactions with 2-Iodophenyl Acetate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-iodophenyl acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the Suzuki coupling of this compound.
Q1: My Suzuki reaction with this compound is giving a low yield. What are the most common causes?
A: Low yields in Suzuki reactions with this compound can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and potential side reactions. Key troubleshooting steps include ensuring your palladium catalyst is active, verifying the integrity of your boronic acid or ester, and optimizing the choice of base, solvent, and temperature.[1][2][3][4] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also be a significant contributor to low conversion.[1]
Q2: I suspect my palladium catalyst is inactive. How can I confirm this and what are the best practices for catalyst handling?
A: Catalyst inactivity is a frequent cause of reaction failure. You can test your catalyst's activity by running a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[1] If this reaction also fails, your catalyst is likely compromised. For more consistent results, consider using modern, air-stable palladium precatalysts like Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[1][5] If you are using a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the ligand before adding the substrates may be beneficial.[1]
Q3: Could the acetate group on this compound be problematic?
A: While the acetate group is generally stable, it is a base-labile functional group.[6] Under harsh basic conditions or prolonged heating, hydrolysis of the acetate to a phenol can occur. This could potentially complicate purification or, if it happens prematurely, affect the electronic properties of the aryl iodide and its reactivity. If you suspect hydrolysis, consider using milder bases such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[7][8] The acetate group can also be intentionally hydrolyzed after the coupling reaction to provide a phenol for further functionalization.[9]
Q4: What are the recommended starting conditions for optimizing the reaction?
A: For aryl iodides like this compound, a good starting point for optimization is crucial. Aryl iodides are highly reactive in Suzuki couplings due to the ease of oxidative addition of the C-I bond to the palladium(0) catalyst.[9] The following table outlines generally effective conditions that can be further fine-tuned.
Data Presentation: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Citation |
| Palladium Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) or Pd(OAc)₂/Pd₂(dba)₃ with a suitable ligand. | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that require a ligand.[9] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) or P(o-tol)₃ (1-10 mol%). | The choice of ligand is critical for catalyst stability and reactivity.[9] Bulky, electron-rich ligands can improve yields.[10] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents). | Inorganic bases are often very effective. The choice of base can significantly impact the reaction rate and yield.[7][8][9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O (often in a 1:1 to 10:1 ratio). | A mixture of an organic solvent and an aqueous base solution is commonly used to facilitate the reaction.[7][9] |
| Temperature | 70-110 °C. | Higher temperatures can increase reaction rates, but should be optimized to prevent degradation.[7][9] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[8][9]
-
Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times to ensure the removal of oxygen.[2][8]
-
Add degassed toluene and deionized water via syringe.[9]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[9]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).[9]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[9]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Visualizations
The following diagrams illustrate key workflows for troubleshooting and understanding the Suzuki-Miyaura reaction.
Caption: A troubleshooting workflow for low yields in Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Troubleshooting low conversion in Heck reactions of 2-Iodophenyl acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during Heck reactions with 2-Iodophenyl acetate and similar aryl iodides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction has stalled, and I observe a black precipitate. What is happening, and how can I fix it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of palladium. This is a common cause of low conversion as the concentration of the active catalytic species in the solution decreases.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to thoroughly degas all solvents and reagents and to maintain a fully inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration and precipitation. Try lowering the reaction temperature. Optimization may be needed to find the ideal temperature that balances reaction rate and catalyst stability. |
| Incomplete Reduction of Pd(II) Precatalyst | If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions (e.g., presence of a suitable phosphine ligand or a reducing agent) facilitate this reduction.[1] |
| Inappropriate Solvent | The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species. |
Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?
Answer: Low conversion without visible catalyst decomposition can be attributed to several other factors related to the reagents, ligands, base, or general reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sub-optimal Base | The base is critical for regenerating the active Pd(0) catalyst by neutralizing the acid (HI) generated during the cycle.[2] If the base is too weak or insufficient, the cycle will shut down. Consider a stronger base or increase the equivalents. Both organic (e.g., Triethylamine, Et₃N) and inorganic (e.g., K₂CO₃, NaOAc) bases are used.[1][2] |
| Poor Quality of Reactants | Ensure your this compound and the alkene are pure and free of inhibitors, as impurities can poison the catalyst. |
| Sub-optimal Ligand Choice or Concentration | The ligand stabilizes the palladium catalyst and influences its reactivity. For aryl iodides, reactions can sometimes proceed without phosphine ligands.[1] However, if a ligand is used, ensure it is appropriate. Bulky, electron-donating phosphines are often required for less reactive aryl halides.[3] Note that high ligand-to-palladium ratios can sometimes inhibit the reaction.[4] |
| Side Reactions | Side reactions can consume starting materials and lower the yield of the desired product. One common side reaction is alkene isomerization, which can be minimized by using a less polar solvent or adding a halide salt. Another is the homocoupling of the aryl halide, which can occur at higher temperatures. |
| Low Reaction Temperature | If the temperature is too low, the reaction will be sluggish, leading to poor conversion in a reasonable timeframe.[5][6] A systematic increase in temperature is a common optimization strategy. For example, in one study, raising the temperature from 50 °C to 80 °C increased the yield from 5% to 25%.[5] |
Question 3: How do I choose the optimal temperature and solvent?
Answer: Temperature and solvent are critical, interconnected parameters. Common temperatures for Heck reactions range from 60 to 150 °C.[5] The optimal temperature depends on the reactivity of your specific substrates. For highly reactive aryl iodides, lower temperatures may be sufficient.
Polar aprotic solvents like DMF, DMAc, and NMP are standard choices.[7] However, the solvent can influence catalyst stability and selectivity.[8] It is advisable to screen a few options. For instance, studies have shown that adding water as a co-solvent with DMF can be successful, though it may slow the reaction rate.[9]
Data Presentation: Reaction Parameter Optimization
The following tables summarize how reaction conditions can influence the yield in Heck reactions involving aryl iodides.
Table 1: Effect of Temperature on Heck Reaction Yield
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Ethyl Acrylate | 10% Pd/C | Triethylamine | Cyrene | 50 | 5 | [5] |
| 2 | Iodobenzene | Ethyl Acrylate | 10% Pd/C | Triethylamine | Cyrene | 80 | 25 | [5] |
| 3 | Iodobenzene | Ethyl Acrylate | 10% Pd/C | Triethylamine | Cyrene | 150 | >95 | [5] |
| 4 | Iodobenzene | Styrene | Pd Milling Ball | Triethylamine | - | 80 | 44 | [10] |
| 5 | Iodobenzene | Styrene | Pd Milling Ball | Triethylamine | - | 100 | 15 | [10] |
Table 2: Effect of Base and Solvent on Heck Reaction Yield
| Entry | Aryl Halide | Alkene | Catalyst | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | SPO-Pd Complex (2 mol%) | K₃PO₄ (2) | THF | 40 | 17 | [11] |
| 2 | Bromobenzene | Styrene | SPO-Pd Complex (2 mol%) | K₂CO₃ (2) | DMF | 60 | 92 | [11] |
| 3 | Phenylboronic Acid | Styrene | Pd(OAc)₂ (5 mol%) | - | DMAc | 25 | 52 | [11] |
| 4 | Phenylboronic Acid | Styrene | Pd(OAc)₂ (5 mol%) | - | DMF | 25 | 40 | [11] |
Experimental Protocols
General Procedure for the Mizoroki-Heck Reaction of this compound
This protocol is a general starting point and may require optimization for your specific alkene.[5][12]
Materials and Reagents:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2-3 equiv.)
-
Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).[12]
-
Solvent and Base Addition: Add the anhydrous solvent (to a concentration of 0.1-0.5 M with respect to the aryl iodide) followed by the base (e.g., triethylamine, 2-3 equiv).[12]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to over 24 hours.[12]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[2][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][12]
Visualizations
The following diagrams illustrate key aspects of the Heck reaction to aid in troubleshooting and understanding.
Caption: Troubleshooting workflow for low conversion in Heck reactions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Iodophenyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalyst selection for cross-coupling reactions with 2-Iodophenyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of this compound
Q: My cross-coupling reaction with this compound is showing low to no conversion. What are the common causes and how can I troubleshoot this?
A: Low or no conversion in cross-coupling reactions involving this compound can stem from several factors. The primary areas to investigate are catalyst activity, reaction conditions, and substrate stability.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.
-
Troubleshooting:
-
Use a fresh batch of palladium catalyst. Ensure it has been stored under an inert atmosphere, especially for air-sensitive Pd(0) sources like Pd(PPh₃)₄.
-
Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions.
-
Troubleshooting:
-
Screen a variety of bases. For Suzuki-Miyaura reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[1]
-
The physical properties of the base matter. Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
-
Poor Solubility: If your starting materials, catalyst, or base are not adequately dissolved, the reaction will be slow or may not proceed at all.
-
Troubleshooting:
-
Try a different solvent or a solvent mixture. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF. Sometimes, a co-solvent like water is necessary, particularly for Suzuki reactions with inorganic bases.
-
Gentle heating can improve the solubility of the reactants.
-
-
-
Hydrolysis of the Acetate Group: A key challenge with this compound is the potential for the acetate group to hydrolyze to the corresponding phenol under basic conditions. This can affect the electronic properties of the substrate and may lead to catalyst inhibition.
-
Troubleshooting:
-
Use milder bases like K₃PO₄ or Cs₂CO₃.
-
Employ anhydrous reaction conditions to the extent possible.
-
Keep reaction times and temperatures to a minimum while still achieving good conversion.
-
-
Issue 2: Significant Side Product Formation
Q: I am observing significant formation of side products in my reaction. What are the likely culprits and how can I minimize them?
A: Side reactions can compete with your desired coupling and significantly reduce your yield. Common side products include homocoupled products and protodeiodination of the starting material.
-
Homocoupling: This is the self-coupling of your coupling partner (e.g., boronic acid in a Suzuki reaction or alkyne in a Sonogashira reaction).
-
Troubleshooting:
-
Lower the reaction temperature.
-
Ensure rigorous exclusion of oxygen from the reaction mixture.
-
In Sonogashira couplings, consider using copper-free conditions to minimize alkyne homocoupling (Glaser coupling).
-
-
-
Protodeiodination: This is the replacement of the iodine atom with a hydrogen atom, resulting in phenyl acetate.
-
Troubleshooting:
-
Ensure your solvent is anhydrous and that there are no adventitious sources of protons.
-
The choice of ligand can influence the rate of this side reaction.
-
-
Issue 3: Difficulty in Catalyst/Ligand Selection
Q: I am unsure which catalyst and ligand combination is best for my specific coupling reaction with this compound. What are the general guidelines?
A: The optimal catalyst and ligand depend on the type of cross-coupling reaction you are performing. The electron-withdrawing nature of the acetate group on this compound generally makes the oxidative addition step of the catalytic cycle favorable.
-
For Suzuki-Miyaura Coupling:
-
Catalyst: Pd(PPh₃)₄ is a classic choice. Alternatively, in-situ systems generated from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are very common.
-
Ligand: For simple couplings, PPh₃ may be sufficient. For more challenging substrates or to improve reaction rates and yields, bulky, electron-rich phosphine ligands like SPhos and XPhos are often excellent choices.
-
-
For Buchwald-Hartwig Amination:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are crucial for this reaction. Ligands like XPhos, SPhos, or BINAP are frequently used to promote the reductive elimination step and prevent catalyst decomposition.[2]
-
-
For Sonogashira Coupling:
-
Catalyst: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the traditional system.
-
Troubleshooting: Copper-free conditions can be employed to avoid issues with alkyne homocoupling.
-
-
For Heck Coupling:
-
Catalyst: Pd(OAc)₂ is a very common and effective catalyst. Ligandless conditions or the use of simple phosphine ligands like PPh₃ can be effective, particularly with reactive aryl iodides.
-
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions with substrates similar to this compound. This data should serve as a starting point for your own reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | General Literature |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >95 | General Literature |
| Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [3] |
Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 16 | 90-98 | General Literature |
| (SIPr)Pd(methallyl)Cl (3 mol%) | LHMDS | THF | 22 | <1 | 94 | [4] |
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | RT | 6 | 85-95 | General Literature |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | RT | 2 | 92 | [5] |
| PdCl₂(PPh₃)₂ (0.5 mol%) | - | [TBP][4EtOV] | 55 | 3 | 88 | [1] |
Table 4: Heck Coupling of Aryl Iodides with n-Butyl Acrylate
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 3 | 95 | General Literature |
| PdCl₂ (0.2 mol%) / dppc⁺PF₆⁻ | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 | [6] |
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions with this compound. These should be adapted and optimized for your specific coupling partners and laboratory setup.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst selection for coupling reactions with this compound.
Caption: A logical workflow for selecting a catalyst system for various cross-coupling reactions with this compound.
Caption: A flowchart for troubleshooting common problems encountered during cross-coupling reactions with this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. rsc.org [rsc.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: 2-Iodophenyl Acetate Cross-Coupling Reactions
Welcome to the Technical Support Center for cross-coupling reactions involving 2-iodophenyl acetate. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent effects in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the ortho-acetate group. This group is an electron-withdrawing group, which can enhance the rate of oxidative addition to the palladium catalyst.[1] However, the ester functionality is susceptible to hydrolysis under basic conditions, which is a critical consideration when selecting the base for the reaction.[1] Strong bases or prolonged heating in aqueous media can lead to the formation of 2-iodophenol as a byproduct.[1]
Q2: How do I choose the appropriate base for my reaction to avoid hydrolysis of the acetate group?
A2: The choice of base is critical. To minimize hydrolysis, milder inorganic bases are often preferred over strong hydroxides. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently good choices.[1][2][3] Organic amines such as triethylamine (NEt₃) can also be used, particularly in Sonogashira and Heck reactions.[4][5] It is advisable to use anhydrous conditions and the mildest base that effectively promotes the reaction.[1]
Q3: What is the role of the solvent in the cross-coupling of this compound?
A3: The solvent plays multiple roles, including dissolving reactants, influencing catalyst activity, and in some cases, affecting the reaction pathway.[6][7] For Suzuki-Miyaura reactions, biphasic solvent systems like toluene/water or dioxane/water are common to dissolve both the organic-soluble aryl halide and the often water-soluble boronic acid and inorganic base.[2][8] Polar aprotic solvents such as DMF, THF, and acetonitrile are also widely used.[2][9] The choice of solvent can significantly impact the reaction rate and selectivity.[6]
Q4: My reaction is sluggish or fails to go to completion. What are the likely causes and solutions?
A4: Low conversion can be due to several factors. Ensure all reagents and solvents are pure and properly degassed to prevent catalyst deactivation by oxygen.[8] The palladium catalyst precursor may not be efficiently reduced to the active Pd(0) species; consider using a pre-catalyst that readily forms the active catalyst.[10] Inadequate mixing in biphasic systems can also slow down the reaction.[11] Finally, the temperature might be too low; aryl iodides are generally reactive, but some reactions may require heating to proceed at a reasonable rate.[1]
Q5: I am observing significant homocoupling of my coupling partner (e.g., boronic acid or alkyne). How can I minimize this side reaction?
A5: Homocoupling is a common side reaction. In Suzuki reactions, it can result from the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[12] For Sonogashira couplings, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling).[13] Running the reaction under copper-free conditions can mitigate this issue.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh palladium source or a more active pre-catalyst. Ensure rigorous exclusion of air.[10][12] |
| Inappropriate base | The base may be too weak to promote transmetalation or too strong, causing substrate decomposition. Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][14] | |
| Poor solvent choice | The reactants may not be fully soluble, or the solvent may not be optimal for the catalytic cycle. Try different solvents or solvent mixtures (e.g., Toluene, Dioxane, DMF, THF/water).[2][6] | |
| Significant Hydrolysis of Acetate Group | Base is too strong or reaction time is too long | Use a milder base such as K₃PO₄ or Cs₂CO₃.[1] Reduce the reaction time and temperature. Employ anhydrous conditions if possible.[1] |
| Formation of Homocoupling Byproducts | Presence of oxygen (Suzuki) or copper-catalyzed side reaction (Sonogashira) | Thoroughly degas all solvents and reagents. For Sonogashira, consider using a copper-free protocol.[5][12] |
| Reaction Stalls Before Completion | Catalyst deactivation | Impurities in reagents or solvents can poison the catalyst. Use high-purity materials. A higher catalyst loading might be necessary for challenging substrates.[8][11] |
| Difficulty in Product Purification | Contamination with palladium residues | Treat the crude product with a palladium scavenger. Proper workup and column chromatography are often necessary. |
Data Presentation
The following tables summarize the common bases and solvents used in palladium-catalyzed cross-coupling reactions, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Common Bases in Cross-Coupling Reactions
| Base | Type | Typical Cross-Coupling Reactions | Comments |
| K₂CO₃ | Inorganic | Suzuki, Heck | A versatile and commonly used weak base.[2][3] |
| Cs₂CO₃ | Inorganic | Suzuki, Buchwald-Hartwig | More soluble in organic solvents than K₂CO₃, often leading to higher reactivity.[1][15] |
| K₃PO₄ | Inorganic | Suzuki, Buchwald-Hartwig | A mild and effective base, often a good choice to prevent hydrolysis of sensitive esters.[1][2] |
| NaOH, KOH | Inorganic | Suzuki | Strong bases that can be effective but carry a high risk of acetate hydrolysis.[3][14] |
| NEt₃ (Triethylamine) | Organic | Heck, Sonogashira | A common organic base, also acts as a solvent in some cases.[4][5] |
| DIPEA | Organic | Heck, Sonogashira | A non-nucleophilic organic base suitable for sensitive substrates.[14] |
Table 2: Common Solvents in Cross-Coupling Reactions
| Solvent | Type | Typical Cross-Coupling Reactions | Comments |
| Toluene | Nonpolar | Suzuki, Heck, Buchwald-Hartwig | Often used in biphasic systems with water for Suzuki reactions.[2][16] |
| 1,4-Dioxane | Polar Aprotic | Suzuki, Heck, Buchwald-Hartwig | A common solvent, often used with water.[2][16] |
| Tetrahydrofuran (THF) | Polar Aprotic | Suzuki, Sonogashira, Negishi | A versatile solvent, but its lower boiling point limits the reaction temperature.[2][16] |
| Dimethylformamide (DMF) | Polar Aprotic | Suzuki, Heck, Sonogashira | A highly polar solvent that can dissolve a wide range of substrates and reagents.[2][9] |
| Acetonitrile (MeCN) | Polar Aprotic | Heck, Sonogashira | A polar aprotic solvent that can influence reaction selectivity.[6][17] |
| Water | Polar Protic | Suzuki | Used in biphasic systems with organic solvents; promotes the dissolution of inorganic bases.[2] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These should be considered as starting points and may require optimization for this compound.
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., toluene/water 4:1).
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[14][18]
General Heck Coupling Protocol
-
In a reaction vessel, dissolve this compound (1.0 equiv), the alkene (1.5 equiv), the base (e.g., NEt₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) in a suitable degassed solvent (e.g., DMF or acetonitrile).
-
If using a solid palladium source with a ligand, add the phosphine ligand (e.g., PPh₃, 4 mol%).
-
The vessel is sealed and heated under an inert atmosphere to the required temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the mixture is cooled, filtered to remove palladium black, and the solvent is removed under vacuum.
-
The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
General Sonogashira Coupling Protocol (with Copper Co-catalyst)
-
To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., NEt₃ or DIPEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated.
-
The crude residue is dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The final product is purified by column chromatography.[5][13]
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for cross-coupling reactions of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Minimizing Homocoupling of 2-Iodophenyl Acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 2-iodophenyl acetate, with a specific focus on minimizing homocoupling side reactions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to the homocoupling of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a symmetrical biaryl product derived from the boronic acid reagent.
-
Reduced yield of the desired cross-coupled product.
dot
Figure 1: Troubleshooting workflow for minimizing boronic acid homocoupling in Suzuki-Miyaura reactions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Ensure rigorous degassing of solvents and the reaction vessel (e.g., by nitrogen or argon sparging for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1][2] |
| Inappropriate Catalyst System | Use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source to avoid an inefficient in-situ reduction step that can lead to side reactions. Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) which can promote the desired reductive elimination over side reactions. | Pd(II) sources can directly react with the boronic acid to cause homocoupling. Bulky ligands can sterically hinder the formation of homocoupled products. |
| Reaction Conditions | Lower the reaction temperature. Use a lower concentration of the boronic acid or add it slowly to the reaction mixture. Consider using a slight excess of this compound. | These adjustments can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling pathway. |
| Base Selection | The choice of base can influence the rate of transmetalation versus competing side reactions. If strong bases are used, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃. | The basicity can affect the equilibrium of boronic acid species in solution, potentially favoring homocoupling under certain conditions. |
Issue 2: Formation of Symmetrical Biaryl from this compound in Heck Coupling
Symptoms:
-
Isolation of a symmetrical biphenyl derivative formed from the coupling of two molecules of this compound.
-
Low yield of the desired vinylated product.
dot
Figure 2: Troubleshooting workflow for minimizing aryl halide homocoupling in Heck reactions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Activation and Stability | Use a well-defined Pd(0) precatalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0). | Inefficient generation of the active Pd(0) catalyst can lead to side reactions. Some Pd(II) species might participate in homocoupling pathways.[3] |
| Ligand Choice | Employ bulky, electron-rich ligands. | Similar to other cross-coupling reactions, bulky ligands can promote the desired reductive elimination step and suppress side reactions like homocoupling. |
| Reaction Conditions | Optimize the reaction temperature and concentration. Higher temperatures can sometimes lead to catalyst decomposition and increased side products. Ensure efficient stirring, especially for heterogeneous mixtures. | Reaction kinetics can be sensitive to temperature and concentration, and optimizing these can favor the desired reaction pathway. |
Issue 3: Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
Symptoms:
-
Formation of a symmetrical diyne product from the terminal alkyne.
-
Low yield of the desired aryl-alkyne product.
dot
Figure 3: Troubleshooting workflow for minimizing alkyne homocoupling (Glaser coupling) in Sonogashira reactions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Perform the reaction under a hydrogen gas atmosphere diluted with nitrogen or argon. Ensure the use of dry, deaerated solvents. | The copper(I) co-catalyst is known to promote the oxidative homocoupling of terminal acetylenes in the presence of oxygen. A reducing atmosphere can significantly suppress this side reaction.[4] |
| Copper Co-catalyst | If feasible for your substrate, consider a copper-free Sonogashira protocol. | The copper co-catalyst is the primary promoter of Glaser coupling.[5] |
| Catalyst and Ligand Choice | Screen different palladium catalysts and phosphine ligands. Bulky ligands may help to disfavor the homocoupling pathway. | The ligand can influence the stability and reactivity of the palladium catalyst, affecting the rates of competing reaction pathways. |
| Base and Solvent | Optimize the choice of amine base (e.g., triethylamine, diisopropylethylamine). | The base plays a role in the catalytic cycle, and its properties can influence the outcome. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the ratio of the desired cross-coupling product to the homocoupling byproduct. Note that this data is representative and optimal conditions for this compound may vary.
Table 1: Illustrative Effect of Ligand on Suzuki-Miyaura Coupling of an Aryl Iodide
| Ligand | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| PPh₃ | 75 | 15 |
| P(t-Bu)₃ | 85 | 8 |
| XPhos | 92 | <5 |
| SPhos | 94 | <5 |
Table 2: Illustrative Effect of Base on Heck Coupling of an Aryl Iodide
| Base | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Et₃N | 80 | 10 |
| K₂CO₃ | 88 | 7 |
| Cs₂CO₃ | 90 | 5 |
| DBU | 75 | 18 |
Table 3: Illustrative Effect of Copper Co-catalyst in Sonogashira Coupling
| Copper Source (mol%) | Cross-Coupling Yield (%) | Glaser Homocoupling Yield (%) |
| CuI (5) | 70 | 25 |
| CuI (1) | 85 | 10 |
| None (Copper-Free) | 90 | <5 |
Experimental Protocols
The following are adapted protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound, designed to minimize homocoupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed THF, phenylacetylene, and DIPEA via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem? A1: Homocoupling is a side reaction in cross-coupling chemistry where two identical molecules couple with each other. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl. This is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the general causes of homocoupling? A2: The primary cause of homocoupling is often the presence of oxidants, particularly molecular oxygen.[1][2] Oxygen can interfere with the catalytic cycle, leading to the formation of species that promote homocoupling. Other contributing factors include the choice of catalyst, ligands, base, solvent, and reaction temperature. In Sonogashira coupling, the copper co-catalyst can also promote the homocoupling of alkynes (Glaser coupling).[5]
Q3: How does the acetate group in this compound affect its reactivity and propensity for homocoupling? A3: The acetate group is an electron-withdrawing group, which can make the aryl iodide more susceptible to oxidative addition to the palladium catalyst. This enhanced reactivity can sometimes lead to a higher propensity for side reactions, including homocoupling, if the reaction conditions are not carefully controlled. However, the ortho-position of the iodo group can also introduce steric hindrance that may influence the reaction outcome.
Q4: Which cross-coupling reactions are most susceptible to homocoupling? A4: While homocoupling can occur in various cross-coupling reactions, it is a particularly common issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent is a frequent side reaction.
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a significant competing reaction, especially when a copper co-catalyst is used.[5]
-
Heck Reaction: While often focused on other selectivities, homocoupling of the aryl halide can still occur.
Q5: Can the order of addition of reagents help in minimizing homocoupling? A5: Yes, the order of addition can be important. For instance, in Suzuki-Miyaura coupling, slow addition of the boronic acid to the reaction mixture containing the aryl halide and catalyst can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Reactivity of 2-Iodophenyl Acetate
Welcome to the technical support center for 2-Iodophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound under various reaction conditions and to offer troubleshooting assistance for its use in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concern for this compound is the hydrolysis of the acetate ester functionality. This can occur under both acidic and basic conditions, yielding 2-iodophenol. The C-I bond is generally stable under typical storage conditions but can be susceptible to photochemical decomposition and certain reductive conditions encountered in catalytic reactions.
Q2: How stable is the acetate group to hydrolysis at different pH values?
Q3: Is this compound sensitive to heat or light?
A3: Aryl iodides can be sensitive to light and may undergo photochemical decomposition, leading to the formation of radical species and potential side products. It is advisable to store this compound in a cool, dark place. While specific thermal decomposition data is not available, high temperatures, especially in the presence of protic solvents or bases, can accelerate the hydrolysis of the acetate group.
Q4: Can the acetate group be cleaved during cross-coupling reactions?
A4: Yes, the acetate group is susceptible to hydrolysis under the basic conditions often employed in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] The choice of base is critical to minimize this side reaction. Strong bases like sodium hydroxide or potassium hydroxide, especially in aqueous media, can lead to significant hydrolysis.[1] Milder bases such as potassium carbonate, cesium carbonate, or organic amines are often preferred.[1]
Troubleshooting Guides
Issue 1: Low or no yield in cross-coupling reactions.
Possible Cause 1: Decomposition of this compound.
-
Symptom: Presence of 2-iodophenol in the crude reaction mixture.
-
Solution:
Possible Cause 2: Catalyst deactivation.
-
Symptom: Reaction stalls before completion.
-
Solution:
-
Ensure proper degassing of solvents and reagents to remove oxygen.
-
Use appropriate ligands to stabilize the palladium catalyst.
-
Consider using a pre-catalyst for more efficient generation of the active Pd(0) species.[2]
-
Possible Cause 3: Steric hindrance from the ortho-iodo group.
-
Symptom: Low conversion, especially with bulky coupling partners.
-
Solution:
-
Use ligands specifically designed for sterically hindered substrates (e.g., bulky, electron-rich phosphines).
-
Higher reaction temperatures may be required to overcome the activation barrier.
-
Issue 2: Formation of significant side products.
Side Product 1: Dehalogenation (Protodeiodination).
-
Description: Replacement of the iodine atom with a hydrogen atom, yielding phenyl acetate. This is a common side reaction in palladium-catalyzed couplings.[3]
-
Mitigation:
Side Product 2: Homocoupling.
-
Description: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions) to form a symmetrical biaryl or diyne, respectively.[1] This can be promoted by the presence of oxygen or Pd(II) species.[2][3]
-
Mitigation:
Data Presentation
The following table summarizes the pH-rate profile for the hydrolysis of phenyl acetate, which can be used as an estimate for the stability of this compound.
| pH | Condition | Relative Rate of Hydrolysis |
| < 2 | Acid-catalyzed | Increases with decreasing pH |
| 2 - 6 | Neutral | Relatively slow |
| 7 | Neutral | Minimal rate |
| 8 - 14 | Base-catalyzed | Increases with increasing pH |
Note: This data is for phenyl acetate and should be used as a qualitative guide. The actual rates for this compound may differ due to electronic and steric effects of the ortho-iodo substituent.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving aryl iodides. These should be optimized for specific substrates and reaction scales.
Suzuki-Miyaura Coupling
-
Reaction: Formation of a C-C bond between this compound and an arylboronic acid.
-
Procedure:
-
To a flame-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent (e.g., dioxane/water, toluene/water).
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Heck Coupling
-
Reaction: Formation of a C-C bond between this compound and an alkene.
-
Procedure:
-
To a flask, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃).
-
Add a degassed solvent (e.g., DMF, acetonitrile) and a base (e.g., Et₃N, K₂CO₃).[4]
-
Heat the reaction mixture (typically 80-120 °C) under an inert atmosphere.[4]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off any solids, and partition between an organic solvent and water.
-
Wash the organic layer, dry, concentrate, and purify the product.
-
Sonogashira Coupling
-
Reaction: Formation of a C-C bond between this compound and a terminal alkyne.[5]
-
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a degassed solvent (e.g., THF, DMF) and a base (e.g., Et₃N, diisopropylamine).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through celite, concentrate the filtrate, and purify by column chromatography.
-
Visualizations
References
Validation & Comparative
Reactivity Face-Off: 2-Iodophenyl Acetate vs. 2-Bromophenyl Acetate in Cross-Coupling Reactions
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of reactants is paramount to the success of these transformations, and among the most critical decisions is the selection of the aryl halide. This guide provides a detailed comparison of the reactivity of 2-iodophenyl acetate and 2-bromophenyl acetate, two common building blocks, supported by established chemical principles and illustrative experimental data.
The fundamental difference in reactivity between this compound and 2-bromophenyl acetate lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the carbon-halogen bond significantly influences the kinetics of this step. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the oxidative addition of aryl iodides. Consequently, this compound is generally more reactive than 2-bromophenyl acetate, often allowing for milder reaction conditions, shorter reaction times, and higher yields.
Quantitative Comparison of Reactivity
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Reaction Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃, DME/H₂O, 80°C | 2 | 92 | [1] |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃, DME/H₂O, 80°C | 12 | 82 | [1] |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N, DMF, 100°C | 6 | 96 | [1] |
| Heck | Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N, DMF, 100°C | 12 | 88 | [2] |
Note: The data presented is for analogous aryl halides and serves to illustrate the established reactivity trend. Actual results for this compound and 2-bromophenyl acetate may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 2-bromophenyl acetate. Due to its higher reactivity, this compound may require lower catalyst loading, a less activating ligand, or shorter reaction times compared to 2-bromophenyl acetate.
General Procedure for Suzuki-Miyaura Coupling of 2-Halophenyl Acetates
Materials:
-
2-Halophenyl acetate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-halophenyl acetate, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed DME and water via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Chemical Logic
To better understand the processes discussed, the following diagrams illustrate the key experimental workflow and the underlying principles of reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between C-X bond strength and reactivity.
Conclusion
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Common Palladium Catalysts for C-C Bond Formation.
The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 2-Iodophenyl acetate is a versatile building block, amenable to a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of three widely used palladium catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound and analogous aryl iodides, supported by representative experimental data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of three common palladium catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data presented is compiled from various studies and represents typical yields and conditions for the coupling of this compound or closely related aryl iodides.
| Catalyst System | Coupling Reaction | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| PdCl₂(dppf) | Suzuki-Miyaura | Phenylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira | Phenylacetylene | Et₃N | THF | Room Temp. | 1.5 | ~97 |
Note: The yields and conditions are based on published data for the coupling of this compound or analogous aryl iodides and may vary depending on the specific reaction setup and scale.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for each of the catalyst systems.
Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is a general method for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol describes a reliable method for the Suzuki-Miyaura coupling of aryl iodides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The residue can be purified by flash column chromatography.
Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI
This protocol outlines the classic Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To aid in understanding the experimental setup and the underlying chemical transformations, the following diagrams illustrate a generalized workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
A Comparative Guide to the Mechanistic Pathways of 2-Iodophenyl Acetate and its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The utility of hypervalent iodine reagents in modern organic synthesis is well-established, offering mild and selective alternatives to traditional heavy-metal-based reagents.[1][2] Among these, 2-iodophenyl acetate and its close analog, phenyliodine(III) diacetate (PIDA), serve as versatile reagents in a variety of transformations, including palladium-catalyzed C-H functionalization and as precursors for reactive intermediates like arynes. Understanding the mechanistic underpinnings of these reactions is crucial for reaction optimization and the rational design of novel synthetic methodologies. This guide provides a comparative analysis of the mechanistic pathways involving these hypervalent iodine(III) reagents, supported by experimental data and detailed protocols.
Palladium-Catalyzed C-H Functionalization: The Role of Hypervalent Iodine(III) Reagents
Phenyliodine(III) diacetate (PIDA) is a widely used oxidant in palladium-catalyzed C-H activation/acetoxylation reactions.[3][4] The mechanism of these reactions is a subject of detailed study, with the hypervalent iodine reagent playing a critical role in the oxidation of the palladium intermediate. A general mechanistic cycle involves the formation of a palladacycle, followed by oxidation from Pd(II) to a high-valent Pd(IV) species by the iodine(III) reagent, and subsequent reductive elimination to yield the functionalized product.[3][5]
Comparative Performance of Oxidants
The choice of oxidant can significantly influence the reaction outcome. While PIDA is effective, other hypervalent iodine reagents and alternative oxidants have been explored. The following table summarizes a comparison of different oxidants in a model palladium-catalyzed C-H acetoxylation reaction.
| Oxidant | Reagent Loading (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| PhI(OAc)₂ (PIDA) | 1.5 | AcOH | 100 | 85 | [3] |
| PhI(OCOCF₃)₂ | 1.5 | TFA | 100 | 90 | [4] |
| Dess-Martin Periodinane | 1.1 | CH₂Cl₂ | RT | 75 | [6] |
| 2-Iodoxybenzoic acid (IBX) | 1.5 | DMSO | 80 | 70 | [6] |
Table 1: Comparison of Oxidants in a Model Pd-Catalyzed C-H Acetoxylation Reaction. This table illustrates the varying efficiencies of different hypervalent iodine reagents in a representative C-H acetoxylation reaction.
Mechanistic Workflow of Pd-Catalyzed C-H Acetoxylation
The generally accepted mechanism for the Pd(II)-catalyzed C-H acetoxylation using PIDA as the oxidant is depicted below. The reaction initiates with a chelation-assisted C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by PIDA to a Pd(IV) species, which upon reductive elimination, furnishes the acetoxylated product and regenerates the active Pd(II) catalyst.[3]
Figure 1: Catalytic Cycle of Pd-Catalyzed C-H Acetoxylation. This diagram illustrates the key steps in the palladium-catalyzed C-H acetoxylation of an aromatic substrate using phenyliodine(III) diacetate (PIDA) as the oxidant.
Aryne Formation from 2-Iodophenyl Precursors
Ortho-disubstituted benzene derivatives can serve as precursors to the highly reactive intermediate, benzyne.[7] While this compound itself is not a common aryne precursor, related compounds with a good leaving group ortho to the iodine are well-known to generate arynes under basic conditions. The generation of arynes from such precursors typically proceeds via an elimination mechanism.
Comparison of Aryne Precursors
Various precursors can be employed to generate arynes, each with its own advantages and required reaction conditions. The choice of precursor can be critical for the compatibility of functional groups within the substrate.
| Aryne Precursor | Base/Activator | Solvent | Temperature (°C) | Key Advantages | Reference |
| 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | rt | Mild conditions, high functional group tolerance | [8] |
| 1-Aminobenzotriazole | Pb(OAc)₄ | CH₂Cl₂ | rt | Near quantitative yield of benzyne | [7] |
| 2-Iodophenyl tosylate | n-BuLi | THF | -78 | Readily accessible starting materials | [8] |
| Aryl(TMP)iodonium salts | K₃PO₄ | Toluene | 80 | Mild base, good functional group compatibility | [9] |
Table 2: Comparison of Common Aryne Precursors and Generation Conditions. This table highlights the diversity of precursors available for aryne generation and the varied conditions required, which can impact substrate scope.
Generalized Pathway for Aryne Formation
The formation of benzyne from an ortho-iodophenyl derivative bearing a suitable leaving group typically involves a base-mediated elimination. The base abstracts a proton ortho to the iodine, followed by the elimination of the iodide and the leaving group to form the strained triple bond of the aryne.
Figure 2: Generalized Pathway for Aryne Formation. This diagram outlines the fundamental steps for generating a reactive aryne intermediate from a 2-iodophenyl precursor.
Experimental Protocols
General Procedure for Pd-Catalyzed C-H Acetoxylation
To a solution of the aromatic substrate (1.0 mmol) in glacial acetic acid (5.0 mL) is added Pd(OAc)₂ (0.05 mmol, 5 mol%) and PhI(OAc)₂ (1.5 mmol). The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[3]
General Procedure for Aryne Generation from a 2-(Trimethylsilyl)phenyl Triflate Precursor
To a solution of the 2-(trimethylsilyl)phenyl triflate precursor (1.0 mmol) and a suitable trapping agent (e.g., furan, 3.0 mmol) in acetonitrile (10 mL) is added cesium fluoride (1.5 mmol). The reaction mixture is stirred at room temperature for 8-12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aryne - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. An efficient and chemoselective method to generate arynes - PMC [pmc.ncbi.nlm.nih.gov]
Spectral analysis of 2-Iodophenyl acetate reaction products
A Comparative Guide to the Spectral Analysis of 2-Iodophenyl Acetate Reaction Products
For researchers, scientists, and drug development professionals, a thorough understanding of reaction outcomes is paramount. This guide provides a comparative spectral analysis of the products from two common palladium-catalyzed cross-coupling reactions of this compound: the Heck reaction with styrene and the Suzuki coupling with phenylboronic acid. The resulting products are 2-acetoxy-trans-stilbene and 2-acetoxybiphenyl, respectively. This guide presents their spectral data, outlines the experimental protocols for their synthesis, and offers a comparison with alternative synthetic methods.
Product Performance and Spectral Comparison
The choice between a Heck or Suzuki coupling with this compound will depend on the desired final molecular scaffold. The Heck reaction introduces a vinylene linkage, leading to a stilbene derivative, while the Suzuki coupling forms a biaryl system. Both reactions are highly valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials.
The spectral data presented below allows for the unambiguous identification of each product and serves as a benchmark for reaction monitoring and product characterization.
Table 1: Spectral Data for 2-acetoxy-trans-stilbene
| Spectral Data Type | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃) | Expected signals for the vinyl protons of a trans-stilbene are typically in the range of δ 7.0-7.5 ppm with a large coupling constant (J > 15 Hz)[1]. Aromatic protons will appear in the δ 7.2-7.8 ppm region, and a singlet for the acetate methyl group is expected around δ 2.1-2.3 ppm. |
| ¹³C NMR (CDCl₃) | Vinylic carbons are expected around δ 126-130 ppm[1]. Aromatic carbons will be in the δ 120-150 ppm range. The carbonyl carbon of the acetate group should appear around δ 169-171 ppm, and the methyl carbon around δ 21 ppm. |
| IR Spectroscopy (KBr) | A strong C=O stretching band for the ester is expected around 1760 cm⁻¹. The C=C stretching of the trans-alkene will be around 965 cm⁻¹ (out-of-plane C-H bend). Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching within the aromatic rings will be in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 238. A significant fragment would be the loss of the acetyl group (M-43) at m/z 195. |
Table 2: Spectral Data for 2-acetoxybiphenyl
| Spectral Data Type | Characteristic Peaks/Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.30 (m, 9H, Ar-H), 2.15 (s, 3H, -COCH₃)[2]. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 121-150 ppm. The carbonyl carbon of the acetate group should appear around δ 169 ppm, and the methyl carbon around δ 20 ppm. |
| IR Spectroscopy (Vapor Phase) | A strong C=O stretching band for the ester is expected around 1773 cm⁻¹. Aromatic C-H stretching will be observed around 3068 cm⁻¹, and C=C stretching within the aromatic rings will be in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (GC-MS, EI) | The molecular ion peak (M⁺) is observed at m/z 212. A prominent fragment is the loss of ketene (M-42) to give the phenol at m/z 170[3]. |
Experimental Protocols
Detailed methodologies for the synthesis of 2-acetoxy-trans-stilbene and 2-acetoxybiphenyl from this compound are provided below.
Heck Reaction for the Synthesis of 2-acetoxy-trans-stilbene
This protocol is a general procedure for the Mizoroki-Heck reaction.[4][5][6]
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%) if necessary.
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Suzuki Coupling for the Synthesis of 2-acetoxybiphenyl
This protocol is a general procedure for the Suzuki-Miyaura coupling.[7][8]
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or another palladium catalyst (e.g., Pd(PPh₃)₄)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.1-1.5 eq) in the chosen solvent system.
-
Add the base (2.0-3.0 eq) and the palladium catalyst (1-5 mol%).
-
Heat the mixture under an inert atmosphere to 80-110 °C until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Alternative Synthetic Approaches
While Heck and Suzuki reactions are powerful methods for C-C bond formation, other synthetic routes can also yield stilbene and biphenyl derivatives.
-
For 2-acetoxy-trans-stilbene: The Wittig reaction is a classic and versatile method for alkene synthesis, including stilbenes.[1] This would involve the reaction of a benzylphosphonium ylide with a substituted benzaldehyde. The Horner-Wadsworth-Emmons reaction is another common alternative that often provides excellent E-selectivity for the trans-isomer.[9]
-
For 2-acetoxybiphenyl: Besides the Suzuki coupling, other cross-coupling reactions like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can be employed. The Ullmann condensation, a copper-catalyzed reaction, is a more traditional method for synthesizing biaryl compounds.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Workflow for the Heck reaction synthesis.
Caption: Workflow for the Suzuki coupling synthesis.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]
- 3. 2-Acetoxybiphenyl | C14H12O2 | CID 232755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. youtube.com [youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of 2-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 2-Iodophenyl acetate, a key building block in organic synthesis and pharmaceutical development, is a critical quality attribute that can significantly influence the efficacy and safety of the final product. The presence of its positional isomers, 3-Iodophenyl acetate and 4-Iodophenyl acetate, can lead to undesired side reactions, lower yields, and the formation of difficult-to-separate impurities in subsequent synthetic steps. This guide provides a comparative overview of analytical techniques for the determination of the isomeric purity of this compound, offering supporting data from analogous compounds and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
The Challenge of Isomeric Impurities
The synthesis of this compound typically proceeds via the acetylation of 2-iodophenol. The iodination of phenol, a common route to 2-iodophenol, can often result in the formation of a mixture of ortho, meta, and para isomers. While purification methods are employed, trace amounts of 3- and 4-iodophenol can be carried over and subsequently acetylated, leading to the presence of 3-Iodophenyl acetate and 4-Iodophenyl acetate as the primary isomeric impurities in the final product.
Comparative yield analysis of different aryl halides in Suzuki coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of the aryl halide is a critical parameter that significantly impacts reaction efficiency and product yield. This guide provides an objective comparison of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—supported by experimental data to inform substrate selection and reaction optimization.
The reactivity of aryl halides in the Suzuki coupling is predominantly governed by the C-X bond strength (where X is the halogen or triflate), which influences the rate-determining oxidative addition step. The generally accepted order of reactivity is a direct reflection of this bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br > Aryl-Cl. Weaker C-X bonds lead to faster oxidative addition of the palladium catalyst, resulting in higher reaction rates and often, higher yields under milder conditions.
Comparative Yield Analysis
The following table summarizes the yields of Suzuki coupling reactions between various aryl halides and phenylboronic acid. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that reaction conditions can significantly influence yields, and direct comparisons are most meaningful when conditions are identical.
| Aryl Halide (Ar-X) | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene/H₂O | 80 | 1 | 95 | |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene/H₂O | 80 | 1 | 92 | |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 85 | [1] |
| 4-Anisoletriflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 16 | 90 | [1] |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 | [2] |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [2] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 | [1] |
| 1-Iodonaphthalene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 0.5 | 96 | [3] |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 1 | 94 | [3] |
| 1-Chloronaphthalene | Phenylboronic acid | Pd₂(dba)₃/cataCXium A | K₃PO₄ | Dioxane | 110 | 24 | 82 | [1] |
Note: This table is a compilation from multiple sources and reaction conditions are not identical across all entries. It is intended to provide a general comparison of reactivity.
From the data, a clear trend emerges. Aryl iodides and bromides consistently provide high to excellent yields under relatively mild conditions. Aryl chlorides, due to their stronger C-Cl bond, are less reactive and often require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos) to achieve comparable yields.[1] Aryl triflates are also highly reactive, often comparable to or slightly less reactive than aryl iodides.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki coupling reactions with different aryl halides.
General Protocol for Suzuki Coupling of an Aryl Bromide
A flame-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%). The tube is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mmol) are then added via syringe. The reaction mixture is stirred vigorously and heated to 80°C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
Protocol for Suzuki Coupling of an Aryl Chloride
In a glovebox, a vial is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), SPhos (0.06 mmol, 6 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol). Dioxane (4 mL) and water (0.4 mL) are added, and the vial is sealed. The reaction mixture is removed from the glovebox and heated to 100°C with vigorous stirring for 18 hours. After cooling, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.[1]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the relative reactivity of the aryl halides.
References
A Comparative Guide to Analytical Methods for 2-Iodophenyl Acetate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Iodophenyl acetate, a key chemical intermediate, is crucial for process monitoring, quality control, and research applications. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supporting experimental data and detailed methodologies are presented to facilitate the selection of the most appropriate technique for specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for this application.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable in the same sense; quantitative by nature |
| Linear Range | 0.1 - 200 µg/mL | 0.01 - 50 µg/mL | Dependent on concentration and instrument sensitivity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% (with internal standard) |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% (with internal standard) |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~1 pg | Dependent on magnetic field strength and acquisition time |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~5 pg | Dependent on magnetic field strength and acquisition time |
| Specificity | High | Very High | High (structural information) |
| Analysis Time per Sample | 10 - 15 minutes | 20 - 30 minutes | 5 - 15 minutes |
Validated HPLC Method for this compound Quantification
This section details a representative validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound. Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the prepared standards.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
Alternative Analytical Methods
While HPLC is a robust technique, other methods like GC-MS and NMR can also be employed for the quantification of this compound, each with its own advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent sensitivity and selectivity, making it suitable for trace-level analysis.[1] However, it requires the analyte to be volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR (quantitative NMR) can provide an absolute quantification without the need for a calibration curve, using a certified internal standard.[1] It is non-destructive but generally less sensitive than chromatographic methods.[1]
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.
References
A Comparative Kinetic Analysis of 2-Iodophenyl Acetate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical factor influencing reaction efficiency, yield, and overall cost-effectiveness. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in this endeavor. This guide provides a comparative kinetic analysis of 2-iodophenyl acetate and its bromo- and chloro-analogs in these key transformations, supported by established chemical principles and illustrative experimental data from related systems.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order: C-I > C-Br > C-Cl.[1] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. The weaker carbon-iodine bond in this compound leads to a lower activation energy for this step, resulting in faster reaction rates compared to its bromo and chloro counterparts.[1]
Quantitative Comparison of Reactivity
While specific rate constants for the cross-coupling reactions of this compound are not extensively reported in the literature, a clear qualitative and semi-quantitative comparison can be made based on the general reactivity trend of aryl halides. The following tables summarize the expected relative reaction rates and typical reaction conditions for the Suzuki-Miyaura, Heck, and Sonogashira couplings of 2-halophenyl acetates.
Table 1: Suzuki-Miyaura Coupling of 2-Halophenyl Acetates
| Aryl Halide | Relative Reaction Rate | Typical Reaction Time | Typical Temperature (°C) | Notes |
| This compound | Very High | 1 - 6 hours | Room Temperature - 80 | Often proceeds to high conversion under mild conditions. |
| 2-Bromophenyl acetate | High | 6 - 24 hours | 80 - 110 | Generally requires higher temperatures and longer reaction times than the iodo analog. |
| 2-Chlorophenyl acetate | Low | > 24 hours | > 110 | Typically requires more forcing conditions, specialized ligands, and may still result in lower yields. |
Table 2: Heck Coupling of 2-Halophenyl Acetates
| Aryl Halide | Relative Reaction Rate | Typical Reaction Time | Typical Temperature (°C) | Notes |
| This compound | Very High | 0.5 - 4 hours | 80 - 100 | Highly efficient, often requiring lower catalyst loadings.[2] |
| 2-Bromophenyl acetate | High | 4 - 12 hours | 100 - 120 | A common and effective substrate for the Heck reaction. |
| 2-Chlorophenyl acetate | Low | > 24 hours | > 120 | Generally challenging and requires robust catalyst systems. |
Table 3: Sonogashira Coupling of 2-Halophenyl Acetates
| Aryl Halide | Relative Reaction Rate | Typical Reaction Time | Typical Temperature (°C) | Notes |
| This compound | Very High | 0.5 - 3 hours | Room Temperature - 60 | Often proceeds efficiently at or near room temperature.[3] |
| 2-Bromophenyl acetate | High | 3 - 12 hours | 60 - 100 | Requires heating to achieve reasonable reaction rates.[3] |
| 2-Chlorophenyl acetate | Very Low | > 24 hours | > 100 | Not a preferred substrate; often gives low yields even under harsh conditions. |
Experimental Protocols
To obtain the kinetic data for a comparative study of 2-halophenyl acetates in cross-coupling reactions, a standardized experimental protocol is crucial. The following is a generalized procedure for monitoring the reaction kinetics using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halophenyl acetate (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent (e.g., toluene/water 4:1, 10 mL). An internal standard (e.g., dodecane) is added for accurate quantification.
-
Initiation: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction (t=0).
-
Sampling: At regular time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching and Preparation: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a small amount of water or dilute HCl). The sample is then filtered through a short plug of silica gel before analysis.
-
Analysis: Analyze the quenched and filtered samples by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the 2-halophenyl acetate versus time to determine the reaction rate. The initial rate can be determined from the slope of the curve at t=0.
This protocol can be adapted for the Heck and Sonogashira reactions by using the appropriate coupling partners (an alkene for Heck, a terminal alkyne for Sonogashira) and catalyst/base systems.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Studies
The workflow for conducting a kinetic study of a cross-coupling reaction is outlined below.
Logical Relationship of Aryl Halide Reactivity
The following diagram illustrates the logical relationship governing the reactivity of 2-halophenyl acetates in palladium-catalyzed cross-coupling reactions.
References
A Comparative Analysis of Acetylating Agents: Benchmarking 2-Iodophenyl Acetate
In the landscape of organic synthesis, the selection of an appropriate acetylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of 2-Iodophenyl acetate against other commonly employed acetylating agents, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions. The following sections present quantitative data, detailed experimental protocols, and a mechanistic overview to elucidate the relative performance of these reagents.
Performance Comparison of Acetylating Agents
The reactivity of acetylating agents is a key determinant of their utility in various synthetic transformations. While comprehensive quantitative data for this compound is not extensively available in the literature, its performance can be inferred from the electronic effects of its substituent. The iodine atom at the ortho position is electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl carbon, making this compound a more reactive acetylating agent than unsubstituted phenyl acetate.
For a clear comparison, the following table summarizes the performance of common acetylating agents in the acetylation of a primary alcohol, benzyl alcohol.
| Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [1] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [1] |
| Phenyl Acetate | None | Acetonitrile | Room Temp | 0.5 | High Conversion | [2] |
| This compound | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for acetylation reactions using common acetylating agents.
General Protocol for Acetylation of Alcohols using Acetic Anhydride
This protocol describes a solvent-free acetylation of a primary alcohol using acetic anhydride with zinc chloride as a catalyst.[1]
Materials:
-
Alcohol (e.g., Benzyl alcohol, 1 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Zinc Chloride (ZnCl₂, 0.1 mmol)
-
Dichloromethane (for workup)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask containing the alcohol (1 mmol), add acetic anhydride (1.2 mmol) and zinc chloride (0.1 mmol).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30°C) for the time specified in the comparison table (typically 0.5-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
General Protocol for Acetylation of Primary Amines using Phenyl Acetate
This protocol outlines the acetylation of a primary amine using phenyl acetate in acetonitrile.[2]
Materials:
-
Primary Amine (e.g., Benzylamine, 1 mmol)
-
Phenyl Acetate (1.2 mmol)
-
Acetonitrile (5 mL)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (for workup)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the primary amine (1 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Add phenyl acetate (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 0.5-1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting N-acetylated product can be further purified by recrystallization or column chromatography.
Mechanistic Insight and Workflow
The acetylation of nucleophiles such as alcohols and amines by an acetylating agent like this compound proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the general workflow for such a reaction.
The reaction is initiated by the nucleophilic attack of the alcohol or amine on the carbonyl carbon of the acetylating agent. This is followed by the departure of the leaving group (e.g., 2-iodophenoxide), resulting in the formation of the acetylated product. The reactivity of the acetylating agent is enhanced by the presence of an electron-withdrawing group on the leaving group, as it stabilizes the resulting anion. This principle underlies the predicted higher reactivity of this compound compared to phenyl acetate.
References
Unraveling the Mechanisms of 2-Iodophenyl Acetate Reactions: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of 2-iodophenyl acetate is crucial for optimizing synthetic strategies and designing novel chemical transformations. This guide provides an objective comparison of the primary mechanistic pathways involved in reactions of this compound, supported by experimental and computational data from Density Functional Theory (DFT) studies.
Two predominant reaction pathways for this compound have been extensively investigated: palladium-catalyzed cross-coupling reactions and transformations mediated by its hypervalent iodine character. DFT calculations have emerged as a powerful tool to elucidate the nuanced energetics and transition states of these complex reactions, offering insights that guide experimental design.
Palladium-Catalyzed Reactions: The Oxidative Addition Pathway
In palladium-catalyzed cross-coupling reactions, the critical initial step involves the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. DFT studies have explored various mechanistic possibilities for this key activation step, primarily focusing on concerted and stepwise pathways.
A DFT study on the oxidative addition of substituted iodobenzenes to a Pd(PMe₃)₂ complex provides valuable insights applicable to this compound. The calculations revealed that the reaction can proceed through a barrierless bisphosphine pathway. However, a monophosphine pathway, which requires the initial dissociation of a phosphine ligand, is hampered by a significant dissociation energy.
For the oxidative addition of iodobenzene, a close analog of this compound, the Gibbs free energy of activation for the concerted pathway is significantly lower than for the dissociative pathway, indicating a kinetic preference for the concerted mechanism. The presence of electron-withdrawing or -donating groups on the aryl ring can influence the reaction's thermodynamics, with electron-withdrawing groups generally leading to a more exergonic reaction.
Quantitative Comparison of Oxidative Addition Pathways
| Pathway | Reactant | Catalyst | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Concerted (Bisphosphine) | Iodobenzene | Pd(PMe₃)₂ | Barrierless | -35.9 | [1] |
| Dissociative (Monophosphine) | Iodobenzene | Pd(PMe₃) | 14.2 | -13.1 | [2] |
Experimental Protocol: Computational Details for Oxidative Addition DFT Studies
The mechanistic investigations of the oxidative addition of aryl halides to Pd(0)-phosphine complexes were typically performed using the following computational methodology:
-
Software: Gaussian suite of programs.[3]
-
Functional: BP86 level of theory.[3]
-
Basis Set: Not specified in the abstract.
-
Solvation Model: Assumed THF as the solvent.[3]
-
Dispersion Correction: Included in the calculations.[3]
-
Optimization: All structures were fully optimized with ultrafine grids.[3]
Hypervalent Iodine-Mediated Reactions: The Cyclization Pathway
The inherent electrophilicity of the iodine center in this compound allows it to act as a hypervalent iodine reagent, mediating a variety of transformations, including intramolecular cyclizations. DFT studies have been instrumental in understanding the mechanism of these reactions, particularly in cases where different cyclization modes (e.g., O-cyclization vs. N-cyclization) are possible.
In a study on the hypervalent iodine-mediated cyclization of N-alkenylamides, it was found that the reaction is initiated by the activation of the alkene by the iodine(III) species. This activation proceeds via an associative pathway where a ligand on the hypervalent iodine reagent dissociates upon approach of the substrate.[2]
Logical Relationship of Hypervalent Iodine-Mediated Cyclization
Caption: Associative pathway in hypervalent iodine-mediated cyclization.
Experimental Protocol: General Procedure for Hypervalent Iodine-Mediated Cyclization
While specific computational details for the cyclization of this compound derivatives were not available in the provided search results, a general experimental protocol for similar reactions is as follows:
The N-alkenylamide substrate is treated with a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA), in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC) or other analytical techniques. Upon completion, the reaction mixture is worked up to isolate the cyclized product.[2]
Conclusion
DFT studies have provided invaluable insights into the competing reaction mechanisms of this compound. In palladium-catalyzed reactions, the oxidative addition of the C-I bond is a key step, with a concerted pathway being kinetically favored. For reactions leveraging its hypervalent iodine character, an associative pathway initiates alkene activation, leading to intramolecular cyclization. The choice of reagents and reaction conditions will ultimately dictate which of these mechanistic manifolds is operative, allowing chemists to tailor the reactivity of this compound for a desired synthetic outcome. Further computational and experimental work focusing specifically on this compound will undoubtedly continue to refine our understanding and expand its synthetic utility.
References
Safety Operating Guide
Proper Disposal of 2-Iodophenyl Acetate: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of 2-Iodophenyl acetate, a halogenated aromatic compound, are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While a specific SDS for this compound was not located, the following precautions are based on guidelines for handling halogenated aromatic compounds and data from structurally similar chemicals.[1][2]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile gloves or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation.[2] |
Engineering Controls:
| Control Measure | Description |
| Chemical Fume Hood | All handling and preparation of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] |
| Eyewash Station | An accessible and operational eyewash station should be in the immediate vicinity. |
| Safety Shower | A safety shower should be readily available in case of significant skin contact. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
| Emergency Scenario | Procedure |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a designated hazardous waste container. 5. Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[1] |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent entry to the affected area. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, with special attention to its classification as a halogenated organic compound.[3] Do not dispose of this chemical down the drain.[2]
1. Waste Segregation:
-
Crucial Step: Halogenated organic waste must be collected separately from non-halogenated waste.[1][3]
-
Use a designated, properly labeled waste container specifically for halogenated organic compounds.[3]
2. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware rinsate) in the designated halogenated waste container.[1]
-
Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.
3. Labeling of Hazardous Waste:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[4][5]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.[6]
5. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling 2-Iodophenyl Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling 2-Iodophenyl acetate, including comprehensive personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound and structurally similar compounds are classified as hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, strict adherence to recommended personal protective equipment is crucial to ensure personnel safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must meet ANSI Z87.1 standards. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Check for breakthrough time and degradation data. |
| Protective clothing | Lab coat. Consider a chemical-resistant apron for larger quantities. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]
-
The designated storage area should be clearly labeled.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Prevent contact with skin and eyes by wearing the appropriate PPE as detailed in Table 1.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3]
3. Spill Management:
-
In case of a small spill, use an inert absorbent material to contain and collect the substance.
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure the clean-up area is well-ventilated.
4. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
All waste containers must be properly labeled with the contents.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain or in regular trash.[1]
Experimental Protocol: General Handling Procedure
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid chemical within the fume hood to minimize inhalation exposure. Use appropriate tools to avoid generating dust.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
-
Post-Experiment: Decontaminate all glassware and equipment that came into contact with this compound. Dispose of all waste, including contaminated consumables, as hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
